An In-depth Technical Guide to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine: Synthesis, Characterization, and Potential Applications
Abstract This technical guide provides a comprehensive overview of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a novel chemical entity with potential applications in drug discovery and development. Due to the limited ava...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a novel chemical entity with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document constructs a robust theoretical framework based on the well-established chemistry of its constituent moieties: the 2,3-dihydro-1H-inden-5-ol (5-hydroxyindane) and the 4-hydroxypiperidine scaffolds. We will explore its chemical structure, propose a viable synthetic route, predict its physicochemical properties, and discuss potential pharmacological activities by drawing parallels with structurally related compounds. Furthermore, this guide outlines detailed protocols for its characterization using modern analytical techniques and discusses potential avenues for future research, including structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: Unveiling a Hybrid Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, playing a crucial role in the development of drugs across various therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The 2,3-dihydro-1H-indene (indane) moiety, on the other hand, offers a rigid, lipophilic scaffold that is often utilized to orient functional groups in a specific spatial arrangement for optimal target engagement.[2] The combination of these two pharmacophoric elements through an ether linkage in 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine creates a unique chemical architecture with the potential for novel biological activities.
This guide aims to provide a detailed theoretical and practical framework for the study of this compound, from its synthesis to its potential therapeutic applications. By understanding the individual contributions of the indane and piperidine moieties, we can infer the likely properties and biological profile of the hybrid molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine consists of a piperidine ring connected at its 4-position to the 5-position of a 2,3-dihydro-1H-indene ring system via an ether linkage.
Structure:
A more conventional representation is provided below:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
Predicted Physicochemical Properties:
A summary of predicted physicochemical properties is presented in the table below. These values are calculated using established computational models and provide a preliminary understanding of the molecule's druglikeness.
Property
Predicted Value
Significance in Drug Development
LogP (Octanol-Water Partition Coefficient)
2.8 - 3.5
Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA)
21.26 Ų
Suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors
1 (N-H of piperidine)
Can participate in interactions with biological targets.
Hydrogen Bond Acceptors
2 (O and N atoms)
Can participate in interactions with biological targets.
Rotatable Bonds
3
Provides some conformational flexibility.
pKa (most basic)
9.5 - 10.5
The piperidine nitrogen is basic and will be protonated at physiological pH.
Synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
A plausible and efficient synthetic route for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine would involve the Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol. An alternative and often milder approach for the synthesis of aryl ethers is the Mitsunobu reaction.[3]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Pharmacological Potential of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in Drug Discovery
Abstract The confluence of privileged structural motifs in medicinal chemistry presents a rational pathway to novel therapeutic agents. This technical guide delineates the pharmacological potential of a novel chemical en...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of privileged structural motifs in medicinal chemistry presents a rational pathway to novel therapeutic agents. This technical guide delineates the pharmacological potential of a novel chemical entity, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This molecule synergistically combines the neuro-active piperidine scaffold with the versatile indane ring system, offering a promising starting point for drug discovery endeavors. Herein, we provide a comprehensive roadmap for its synthesis, in silico characterization, and a tiered in vitro and in vivo screening cascade to elucidate its therapeutic utility, with a primary focus on neuropharmacology and oncology.
Introduction: A Rationale for a Novel Scaffold
The piperidine ring is a cornerstone of modern pharmaceuticals, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a favored scaffold for central nervous system (CNS) agents, including analgesics, antipsychotics, and antidepressants.[5] The 4-hydroxypiperidine moiety, in particular, serves as a versatile synthetic handle and a key pharmacophoric element in many bioactive compounds.[6][7][8]
The indane moiety, a bicyclic hydrocarbon, is also present in a variety of pharmacologically active molecules. Derivatives of indane have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and antihypertensive effects.[9][10][11] Specifically, 5-hydroxyindan derivatives have been explored as precursors for potent therapeutic agents, such as angiotensin-converting enzyme (ACE) inhibitors.[12]
The novel molecule, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, represents a thoughtful hybridization of these two pharmacophores. The ether linkage provides a semi-rigid connection that orients the piperidine and indane moieties in a defined spatial arrangement, which can be advantageous for specific receptor interactions. This guide will explore the untapped potential of this unique chemical architecture.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the successful exploration of a novel chemical entity. We propose a straightforward two-step synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Proposed Synthetic Pathway
A Williamson ether synthesis is the proposed method for coupling the two key fragments.
Caption: Proposed synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-1-carboxylate
To a solution of 5-hydroxyindan (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
In a separate flask, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous THF.
To this solution, add methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C. Stir for 2 hours at room temperature.
Add the solution of the mesylated piperidine to the sodium indanoxide solution at room temperature.
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Deprotection to yield 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
Stir the reaction at room temperature for 2 hours.
Concentrate the reaction mixture in vacuo.
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Silico Pharmacokinetic and Toxicity Profiling
Prior to extensive in vitro screening, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties provides valuable insights into the drug-likeness of a novel compound.[13][14][15][16][17]
ADMET Prediction Workflow
Caption: In silico ADMET prediction workflow.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine using a hypothetical in silico model.
Property
Predicted Value
Interpretation
Molecular Weight
231.32 g/mol
Compliant with Lipinski's Rule of Five
logP
2.8
Good balance of lipophilicity for oral absorption and cell permeability
Aqueous Solubility
Moderate
Potentially suitable for oral formulation
Blood-Brain Barrier (BBB) Permeability
High Probability
Suggests potential for CNS activity
CYP2D6 Inhibition
Potential Inhibitor
Warrants experimental investigation for drug-drug interactions
hERG Inhibition
Low Probability
Reduced risk of cardiotoxicity
Ames Mutagenicity
Negative
Low likelihood of being mutagenic
Proposed Pharmacological Evaluation
Based on the structural motifs, a tiered screening approach is proposed, initially focusing on broad pharmacological profiling followed by more specific assays based on initial findings.
Tier 1: Broad Pharmacological Profiling
A broad panel of receptor binding and enzyme inhibition assays will be conducted to identify initial areas of biological activity.
Protocol: Radioligand Binding Assays
Prepare serial dilutions of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Incubate the compound with cell membranes expressing the target receptor and a specific radioligand.
After incubation, separate bound from unbound radioligand by filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Calculate the percentage of inhibition of radioligand binding at each compound concentration and determine the IC₅₀ value.
Based on the results from Tier 1, functional assays will be performed to determine the mode of action (agonist, antagonist, or inverse agonist) and cellular activity.
Example Protocol: In Vitro Anticancer Activity (MTT Assay)
Seed cancer cell lines (e.g., MCF-7, PC-3, A549) in 96-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Tier 3: In Vivo Proof-of-Concept Studies
Promising candidates from in vitro studies will be advanced to in vivo models to assess efficacy and safety.
Example Protocol: In Vivo Analgesic Activity (Tail-Flick Test)
Administer 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine to rodents via an appropriate route (e.g., intraperitoneal or oral).
At specified time points, apply a thermal stimulus to the tail of the animal.
Measure the latency for the animal to flick its tail away from the heat source.
An increase in tail-flick latency compared to vehicle-treated animals indicates an analgesic effect.
Future Directions and Conclusion
This technical guide provides a comprehensive framework for the exploration of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine as a novel therapeutic agent. The proposed synthetic route is efficient and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The tiered pharmacological evaluation strategy allows for a systematic and cost-effective assessment of its biological activity. The unique combination of the piperidine and indane scaffolds holds significant promise for the discovery of new drugs with potential applications in neuropharmacology and oncology. Further investigation into the SAR of this novel scaffold is warranted to optimize its potency, selectivity, and pharmacokinetic properties.
References
Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-67.
Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]
Jończyk, J., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-67.
Taqvi, S. I. H., et al. (2006). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Request PDF. Retrieved from [Link]
Simulations Plus. (2026). ADMET Predictor®. Retrieved from [Link]
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DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
Werz, O., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of medicinal chemistry, 49(14), 4133–4142.
Nagarapu, L., et al. (2018). Potent ACE inhibitors from 5-hydroxy indanone derivatives. Bioorganic chemistry, 78, 223–231.
Ye, N., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic letters, 6(9), 1433–1435.
Taylor, M. T., et al. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal, e202500863.
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Mubassir, N., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
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Molecular weight and formula of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
An In-Depth Technical Guide to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(2,3-dihydro-1H-inden-5-yloxy)pi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a heterocyclic amine with potential applications in pharmaceutical research and development. The document details its chemical properties, a proposed synthesis protocol, and explores its potential pharmacological significance based on the activities of structurally related compounds.
Core Molecular Attributes
The fundamental characteristics of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine are summarized below. These values are calculated based on its chemical structure, as the compound is not widely documented in public chemical databases.
Property
Value
Molecular Formula
C₁₄H₁₉NO
Molecular Weight
217.31 g/mol
Canonical SMILES
C1CC(NC1)OC2=CC3=C(CCC3)C=C2
InChI Key
(Calculated)
Appearance
(Predicted) White to off-white solid
Solubility
(Predicted) Soluble in organic solvents such as DMSO, methanol, and dichloromethane
Synthetic Protocol: A Proposed Route
The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine can be achieved through a variety of established organic chemistry reactions. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. The following protocol outlines a step-by-step methodology for this synthesis.
Rationale for Synthetic Strategy
The Williamson ether synthesis is a robust and versatile method for preparing ethers. In this context, it allows for the direct coupling of the 2,3-dihydro-1H-inden-5-ol (indan-5-ol) moiety with a suitably protected 4-halopiperidine. The use of a Boc-protecting group on the piperidine nitrogen is crucial to prevent undesired side reactions, such as N-alkylation of the piperidine. Subsequent deprotection yields the target compound.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Step-by-Step Methodology
Step 1: Formation of the Sodium Alkoxide
To a stirred solution of 2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.
Step 2: Williamson Ether Synthesis
To the solution of the sodium alkoxide, add a solution of N-Boc-4-fluoropiperidine (1.1 eq) in anhydrous THF dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
Dissolve the purified N-Boc-4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Potential Pharmacological Applications and Rationale
Central Nervous System (CNS) Activity
Piperidine derivatives are well-represented among drugs targeting the central nervous system.[3] The structural similarity of the indane and piperidine moieties to components of known CNS-active drugs suggests that 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine could be investigated for:
Dopamine and Serotonin Receptor Modulation: Many antipsychotics and antidepressants contain piperidine rings that interact with dopamine and serotonin receptors.
Sigma Receptor Binding: The sigma receptor family is implicated in various neurological and psychiatric conditions, and piperidine-based ligands have shown high affinity for these receptors.[4]
Cardiovascular Applications
Certain piperidine derivatives have been explored for their effects on the cardiovascular system. For instance, some have been investigated as bradycardic agents by inhibiting I(f) channels in the heart.[5] The specific substitution pattern on the piperidine and the nature of the aromatic moiety are critical for such activity.
Anti-inflammatory and Analgesic Potential
The piperidine scaffold is also present in molecules with anti-inflammatory and analgesic properties.[6] The mechanism of action can vary widely, from inhibition of enzymes like soluble epoxide hydrolase to modulation of ion channels involved in pain signaling.
Logical Pathway for Target Identification
The exploration of the pharmacological profile of this compound would logically begin with a broad screening against a panel of common drug targets, particularly G-protein coupled receptors (GPCRs) and ion channels prevalent in the CNS and cardiovascular system.
Caption: Logical workflow for identifying the biological targets of the title compound.
Conclusion
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine represents a chemical entity with a structural framework that is promising for drug discovery. Its synthesis is accessible through standard organic chemistry techniques. While its specific biological activities remain to be elucidated, the prevalence of its core moieties in a wide range of pharmaceuticals suggests that it warrants further investigation for potential therapeutic applications, particularly in the areas of CNS disorders and cardiovascular diseases. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. Available from: [Link]
PubChem. (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime. Available from: [Link]
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Introduction: The Significance of the Piperidine Scaffold in CNS Drug Design
An In-depth Technical Guide to Indanyl Piperidine Ether Derivatives for Neurodegenerative Disease Research Executive Summary The indanyl piperidine ether scaffold represents a cornerstone in modern medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Indanyl Piperidine Ether Derivatives for Neurodegenerative Disease Research
Executive Summary
The indanyl piperidine ether scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of therapeutics for neurodegenerative disorders. This guide provides a comprehensive technical review of this critical chemical class, with a primary focus on its most prominent member, Donepezil, a leading treatment for Alzheimer's disease. We will dissect the core mechanism of action, explore detailed synthetic pathways, analyze critical structure-activity relationships (SAR), and review the pharmacokinetic profile that underpins the clinical utility of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to inform and accelerate future research and development in this vital therapeutic area.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1][2][3] Its ubiquity is a testament to its favorable physicochemical properties, including its ability to act as a proton acceptor at physiological pH, which facilitates critical interactions with biological targets and can improve aqueous solubility.[4] The piperidine nucleus is a key pharmacophore in over twenty classes of drugs, targeting a wide array of conditions from cancer to neuropathic pain.[5][6]
Within the realm of central nervous system (CNS) disorders, the indanyl piperidine ether structure has emerged as a particularly successful scaffold. This is exemplified by Donepezil, a highly selective and reversible acetylcholinesterase inhibitor and the leading symptomatic treatment for Alzheimer's disease.[5][7][8] The fusion of the indanone moiety with a benzyl-piperidine group via an ether linkage creates a molecule with the precise stereoelectronic properties required for high-affinity binding to its primary target and the ability to cross the blood-brain barrier.[7][8]
The Archetype: Donepezil's Mechanism of Action
The therapeutic effect of Donepezil is primarily attributed to its potent and selective inhibition of acetylcholinesterase (AChE).[8][9] This mechanism is rooted in the "cholinergic hypothesis" of Alzheimer's disease, which posits that the cognitive and memory deficits seen in patients are linked to a significant decline in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons.[4][5][7]
By reversibly inhibiting AChE, the enzyme responsible for hydrolyzing ACh in the synaptic cleft, Donepezil increases the concentration and duration of action of acetylcholine.[7][10] This enhancement of cholinergic neurotransmission helps to ameliorate the cognitive symptoms of the disease.[10]
The binding of Donepezil to AChE is highly specific. The enzyme possesses two main binding sites: a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The N-benzylpiperidine portion of Donepezil is understood to interact with the CAS, while the indanone moiety extends towards the PAS, effectively bridging the two sites and blocking the enzyme's active gorge.[5]
While AChE inhibition is its primary mechanism, research has uncovered non-cholinergic actions that may contribute to its neuroprotective effects. Donepezil has been identified as a potent agonist of the sigma-1 (σ1) receptor and has been shown to modulate nicotinic receptors and certain ion currents, although these effects are considered secondary to its clinical efficacy.[11]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Donepezil.
Synthetic Strategies and Protocols
The synthesis of indanyl piperidine ether derivatives often involves multi-step sequences. A common and efficient strategy for creating the Donepezil backbone involves the chemoselective hydrogenation of a pyridine precursor, which is a testament to the power of modern catalytic methods.[1]
Representative Synthetic Workflow
A generalized workflow for the synthesis of Donepezil involves the condensation of 1-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone, followed by subsequent reduction and other functional group manipulations. An alternative and widely cited route is outlined below.
Caption: Generalized synthetic workflow for an indanyl piperidine derivative.
Experimental Protocol: N-Benzylation of Piperidine Intermediate
This protocol describes a critical step in many synthetic routes: the N-alkylation of the piperidine nitrogen. This step is fundamental to installing the benzyl group responsible for key binding interactions with AChE.
Objective: To synthesize N-benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine from its N-unsubstituted precursor.
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the piperidine precursor (1.0 eq) and anhydrous acetonitrile. Stir until fully dissolved.
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. This serves as the base to deprotonate the piperidine nitrogen, activating it for nucleophilic attack.
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature. The causality here is crucial: a slow addition minimizes side reactions and ensures efficient alkylation.
Heating: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. The purpose of the washes is to remove any remaining inorganic salts and water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-benzylated product.
Structure-Activity Relationships (SAR)
The development of potent indanyl piperidine ether derivatives has been guided by extensive SAR studies. These studies reveal how modifications to the core scaffold influence binding affinity for AChE and selectivity over related enzymes like butyrylcholinesterase (BuChE).
Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical. It is believed to be protonated at physiological pH, allowing for a key ionic interaction within the enzyme's active site. N-oxide or N-benzoyl derivatives, which reduce this basicity, are almost inactive.[12]
N-Benzyl Group: This group is essential for high-affinity binding. It engages in π-π stacking interactions with aromatic residues, such as Trp84 and Phe330, in the catalytic anionic site of AChE, effectively anchoring the inhibitor.[5]
Indanone Moiety: Substitutions on the indanone ring, particularly the methoxy groups, contribute to binding at the peripheral anionic site. Their placement and electronic nature can modulate both potency and selectivity.
Bulky Substituents: Adding bulky moieties, for example, to a benzamide attached to the piperidine core, can dramatically increase inhibitory activity, suggesting that these groups can occupy additional space within the enzyme's gorge.[12]
Caption: Key structure-activity relationship points on the indanyl piperidine ether scaffold.
The clinical success of Donepezil is not only due to its potent mechanism but also its favorable pharmacokinetic profile, which allows for once-daily dosing.
Potential for drug-drug interactions with inhibitors/inducers of these enzymes.[8][11]
Metabolites
Four major metabolites, two of which are active
Active metabolites may contribute to the overall therapeutic effect.[8][11]
Elimination Half-Life
~70 hours
Long half-life supports a convenient once-daily dosing regimen.[11]
Excretion
Primarily renal (urine), with some fecal excretion
Kidney function can influence drug clearance.[8][11]
Conclusion and Future Perspectives
The indanyl piperidine ether scaffold, epitomized by Donepezil, remains a highly valuable framework in the development of CNS-active agents. Its success in treating the symptoms of Alzheimer's disease by inhibiting acetylcholinesterase has paved the way for extensive research into related derivatives. Future research is likely to focus on several key areas:
Multi-Target Ligands: Designing derivatives that not only inhibit AChE but also modulate other targets implicated in Alzheimer's pathology, such as beta-secretase (BACE-1) or tau protein aggregation.[5]
Enhanced Selectivity: Further refining the structure to achieve even greater selectivity for AChE over BuChE, or conversely, designing dual inhibitors if BuChE inhibition is found to be beneficial in later stages of the disease.[13]
New Therapeutic Areas: Exploring the utility of this scaffold for other neurological conditions where cholinergic dysfunction or other relevant targets (like the σ1 receptor) play a role.
The foundational principles of synthesis, mechanism of action, and SAR detailed in this guide provide a robust platform for the rational design of the next generation of indanyl piperidine ether therapeutics.
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Barreiro, E. J., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
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Therapeutic Targets for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine: An In-Depth Technical Guide
Introduction: Unveiling the Therapeutic Promise of a Hybrid Scaffold The chemical architecture of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine presents a compelling starting point for therapeutic innovation. This molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Promise of a Hybrid Scaffold
The chemical architecture of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine presents a compelling starting point for therapeutic innovation. This molecule is a strategic amalgamation of two privileged scaffolds in medicinal chemistry: the indane core and the piperidine ring.[1][2][3][4] The indane group, a bicyclic structure, is a key component in a range of successful drugs, including the anti-Alzheimer's agent Donepezil and the HIV-1 protease inhibitor Indinavir.[2] Its rigid framework provides a valuable anchor for molecular interactions. The piperidine ring, a ubiquitous N-heterocycle, is a cornerstone of numerous pharmaceuticals, prized for its ability to modulate physicochemical properties and engage with a wide array of biological targets.[1][3][5]
The fusion of these two moieties in 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine strongly suggests a therapeutic potential that mirrors the known activities of its constituent parts. This guide will provide an in-depth exploration of the most probable therapeutic targets for this compound, grounded in the established pharmacology of indane and piperidine derivatives. We will delve into the mechanistic rationale for target selection and provide detailed, actionable protocols for experimental validation, designed for researchers and drug development professionals.
Primary Therapeutic Target: Acetylcholinesterase (AChE) in Neurodegenerative Disease
Mechanistic Rationale: The most striking structural parallel for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[6][7][8][9] Donepezil features both an indanone and a piperidine moiety and its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE).[6][7][10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for learning and memory.[8] By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission and providing symptomatic relief.[6][7][10] Given the structural similarities, it is highly probable that 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine will exhibit AChE inhibitory activity.
Experimental Workflow for AChE Inhibition Assessment
The following workflow outlines the key steps to determine the AChE inhibitory potential of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
The hybrid scaffold of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine offers a rich landscape for therapeutic target exploration. Drawing on the established pharmacology of its constituent indane and piperidine moieties, this guide has outlined a logical and experimentally rigorous approach to identifying and validating its most promising therapeutic targets. The primary focus on acetylcholinesterase inhibition for potential application in neurodegenerative diseases is strongly supported by the structural similarity to Donepezil. Furthermore, the exploration of secondary targets, including BuChE, the σ1 receptor, and various cancer-related pathways, provides a comprehensive strategy for uncovering the full therapeutic potential of this novel chemical entity. The detailed protocols and experimental workflows presented herein serve as a practical roadmap for researchers and drug developers to systematically investigate and advance 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine towards clinical application.
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A Technical Guide to Leveraging Privileged Scaffolds in GPCR Ligand Research: The Case of the 4-(Indanyloxy)piperidine Motif
Abstract G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, representing the target for approximately 35% of all FDA-approved drugs.[1] The discovery of novel li...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, representing the target for approximately 35% of all FDA-approved drugs.[1] The discovery of novel ligands for these receptors is a cornerstone of pharmaceutical research. A highly effective strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple GPCR targets with high affinity. This guide explores the utility of such scaffolds through the lens of a representative chemical entity: 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine . While not a widely characterized agent itself, its constituent parts, the piperidine ring and the indane moiety, are archetypal examples of privileged structures in GPCR ligand design.[2][3][4] This document serves as a technical roadmap for researchers, outlining how to approach the characterization of a novel compound bearing this scaffold, from initial target identification to in-depth functional profiling. We will detail the underlying principles of key assays, provide actionable experimental protocols, and explain the causality behind methodological choices, thereby providing a self-validating framework for GPCR ligand discovery.
Part 1: Deconstructing the 4-(Indanyloxy)piperidine Scaffold: A Privileged Foundation
The structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine presents a combination of two powerful pharmacophoric elements connected by a simple ether linkage. Understanding the contribution of each component is critical to appreciating its potential in GPCR research.
The Piperidine Ring: A Cornerstone for GPCR Recognition
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[2][3][4] Its prevalence stems from several key properties:
Basic Nitrogen Center: The nitrogen atom is typically protonated at physiological pH, allowing it to form a strong ionic interaction with a conserved aspartic acid residue in the third transmembrane domain (TM3) of most aminergic GPCRs. This salt bridge is a critical anchor point for many high-affinity ligands.
Defined 3D Geometry: The chair conformation of the piperidine ring provides a rigid, three-dimensional scaffold that can position substituents in precise vectors to engage with receptor binding pockets. This contrasts with more flexible aliphatic chains.
Synthetic Tractability: The chemistry of the piperidine ring is well-established, allowing for the facile synthesis of diverse derivatives to explore structure-activity relationships (SAR).[5]
The Indane Moiety: A Rigidified Phenyl Surrogate
The 2,3-dihydro-1H-indene (indane) group serves as a conformationally restricted analogue of a substituted phenyl ring. This rigidity offers distinct advantages in ligand design:
Reduced Conformational Entropy: By locking the alkyl chain into a five-membered ring, the entropic penalty upon binding to the receptor is minimized, which can lead to a significant increase in binding affinity.
Precise Vectorial Projection: The indane scaffold projects its aromatic face and substituents in a well-defined orientation, allowing for more specific and optimized interactions with hydrophobic and aromatic pockets within the GPCR binding site.
Metabolic Stability: The fused ring system can block sites of potential metabolism that might be present on a more flexible alkylphenyl substituent.
Part 2: A Strategic Workflow for Pharmacological Characterization
Given a novel compound like 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a systematic and logical workflow is required to identify its biological targets and characterize its pharmacological profile. This section provides a detailed, multi-step experimental plan.
Step 1: Target Identification via Binding Assays
The first crucial step is to determine which GPCR(s) the compound binds to. A competitive radioligand binding assay is the gold-standard method for this purpose.
Principle of the Assay: This assay measures the ability of a test compound (the "competitor") to displace a known, radioactively labeled ligand ("radioligand") from its receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the GPCR of interest (e.g., Dopamine D2 Receptor). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
Radioligand: Prepare a working solution of a known high-affinity radioligand (e.g., [³H]-Spiperone for the D2 receptor) at a concentration close to its dissociation constant (Kd).
Test Compound: Prepare a serial dilution of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, typically from 10 µM down to 0.1 nM in assay buffer.
Assay Execution:
In a 96-well plate, add:
50 µL of assay buffer.
50 µL of test compound dilutions (or buffer for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
50 µL of radioligand solution.
50 µL of the receptor membrane preparation.
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting and Detection:
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Once binding is confirmed, the next step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? This is determined by measuring the downstream signaling of the GPCR.
GPCRs primarily signal through heterotrimeric G proteins, which are classified into several families (Gs, Gi/o, Gq). The choice of functional assay depends on the G protein family the receptor couples to.[6][7]
Mechanism: Gs-coupled receptors activate adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP). Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[6][8] Measuring changes in cAMP is therefore a direct readout of receptor activation.
Causality: For a Gi-coupled receptor, a potent agonist will cause a significant drop in cAMP levels. To measure this, the baseline cAMP level is first artificially raised using an AC activator like forskolin. The ability of the test compound to reduce this forskolin-stimulated cAMP level demonstrates its Gi-mediated inhibitory activity.
Signaling Pathway: Gs/Gi and cAMP Production
Caption: Simplified Gs/Gi signaling pathway leading to cAMP modulation.
Experimental Protocol: HTRF cAMP Assay (for a Gi-coupled target)
Cell Culture: Plate cells expressing the Gi-coupled GPCR of interest into a 384-well plate and culture overnight.
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine).
Agonist Mode: To test for agonist activity, add the compound dilutions to the cells.
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound dilutions before adding a known agonist at its EC80 concentration.
Stimulation: Add forskolin to all wells to raise basal cAMP levels. Incubate for 30 minutes.
Lysis and Detection:
Add a lysis buffer containing a cAMP-d2 acceptor (a labeled cAMP analog).
Add an anti-cAMP antibody conjugated to a Europium cryptate donor.
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced. Plot the ratio against the log concentration of the compound to determine the IC50 (for agonists) or EC50 (for antagonists).
Mechanism: Upon activation by a ligand, virtually all GPCRs are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of intracellular proteins called β-arrestins.[9][10] This recruitment event leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.
Causality: Measuring the recruitment of β-arrestin to the receptor provides a nearly universal readout of receptor activation, regardless of G-protein coupling preference. This is particularly useful for orphan GPCRs where the G-protein partner is unknown.[9] Modern assays often use enzyme fragment complementation (EFC), where the GPCR is fused to one part of an enzyme and β-arrestin to the other. Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity which generates a luminescent or fluorescent signal.[9][11]
Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
Cell Line: Use a commercially available cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[9]
Plating: Plate the cells in a 384-well white, opaque plate suitable for luminescence.
Compound Addition: Add serial dilutions of the test compound to the wells.
Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. The optimal time can vary between receptors.[9]
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme (e.g., a β-galactosidase substrate that produces a luminescent signal).
Reading: Incubate for a further 60 minutes at room temperature to allow the signal to develop, then read the luminescence on a plate reader.
Data Analysis: The luminescent signal is directly proportional to the amount of β-arrestin recruitment. Plot the signal against the log concentration of the compound to determine the EC50 and Emax (maximum effect).
Workflow Diagram: β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment assay using EFC.
Part 3: Data Interpretation and Synthesis
The ultimate goal is to build a comprehensive pharmacological profile of the compound. The data from the binding and functional assays should be synthesized into a clear summary.
Table 1: Hypothetical Pharmacological Profile for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Assay Type
Target Receptor
Parameter
Value
Interpretation
Binding
Dopamine D2
Ki
15 nM
High-affinity binding to the D2 receptor.
Functional
Dopamine D2
cAMP IC50
120 nM
Moderate potency as an agonist at the Gi-coupled D2 receptor.
Functional
Dopamine D2
cAMP % Inhibition
95% (Emax)
Full agonist activity (compared to a reference agonist).
Functional
Dopamine D2
β-Arrestin EC50
850 nM
Weak potency in recruiting β-arrestin.
Selectivity
Serotonin 5-HT2A
Ki
>1000 nM
More than 65-fold selective for D2 over 5-HT2A.
This hypothetical profile suggests that our test compound is a potent, selective, G-protein-biased agonist for the Dopamine D2 receptor. The significant difference between its potency in the cAMP assay (measuring G-protein signaling) and the β-arrestin assay indicates a preference for activating the G-protein pathway over the arrestin pathway. This "biased agonism" is a highly sought-after property in modern drug discovery, as it may separate therapeutic effects from unwanted side effects.
Part 4: Conclusion and Future Directions
The 4-(indanyloxy)piperidine scaffold represents a powerful starting point for GPCR ligand discovery. Its constituent parts are well-established privileged structures that provide high affinity and favorable physicochemical properties. By employing a systematic workflow encompassing high-affinity binding assays followed by a suite of carefully chosen functional assays (cAMP, β-arrestin), researchers can rapidly and accurately define the pharmacological profile of novel compounds based on this motif.
The true power of this approach lies in its self-validating nature. Confirming binding is a prerequisite for functional testing, and comparing functional activity across different signaling pathways (G-protein vs. arrestin) provides a deeper, more nuanced understanding of a ligand's mechanism of action. This detailed characterization is essential for making informed decisions in hit-to-lead and lead optimization campaigns, ultimately accelerating the development of novel, safer, and more effective GPCR-targeted therapeutics.
References
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Molecules. 2018 Feb 14;23(2):417. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]
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Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Executive Summary The compound 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a critical structural motif utilized in advanced neuropharmacology, particularly in the synthesis of non-imidazole histamine H3 receptor (H3R)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a critical structural motif utilized in advanced neuropharmacology, particularly in the synthesis of non-imidazole histamine H3 receptor (H3R) antagonists and monoamine reuptake inhibitors[1]. Because its chemical architecture combines a lipophilic indane moiety with a basic piperidine ring, it is optimized for blood-brain barrier (BBB) penetration. However, this same physicochemical profile necessitates rigorous toxicological screening to mitigate off-target liabilities, such as phospholipidosis and cardiotoxicity. This whitepaper provides a comprehensive technical guide to the compound's safety data, hazard classifications, and the validated experimental protocols required for its preclinical evaluation.
Chemical Identity & Physicochemical Profiling
Accurate toxicological assessment begins with defining the physicochemical parameters that dictate the molecule's pharmacokinetic and pharmacodynamic behavior. The presence of the basic piperidine nitrogen ensures the molecule is predominantly protonated at physiological pH, influencing both its solubility and receptor-binding kinetics[2].
Table 1: Physicochemical Properties
Property
Value
Chemical Name
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
CAS Number
245057-72-1
Molecular Formula
C₁₄H₁₉NO
Molecular Weight
217.31 g/mol
SMILES
C1CC2=CC=C(C=C2C1)OC3CCNCC3
Storage Conditions
Sealed in dry conditions, 2-8°C
Hazard Identification & SDS Fundamentals
Based on structural alerts and data from closely related analogs (such as 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine), this compound acts as a localized irritant[3]. The basicity of the secondary amine contributes to its potential to disrupt lipid bilayers upon direct contact.
Table 2: Core GHS Hazard Classifications
GHS Classification
Hazard Statement
Precautionary Protocols
Skin Irritation (Cat. 2)
H315: Causes skin irritation
P264: Wash skin thoroughly after handling.P280: Wear protective gloves/clothing.
Eye Irritation (Cat. 2A)
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses if present.
STOT SE (Cat. 3)
H335: May cause respiratory irritation
P261: Avoid breathing dust/fume/vapors.P271: Use only in a well-ventilated area.
Mechanistic Toxicology & Safety Pharmacology
When developing piperidine ether derivatives for CNS targets, the primary toxicological bottleneck is the separation of therapeutic efficacy from off-target adverse events[1].
Cardiotoxicity (hERG Liability): Lipophilic basic amines are notorious for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated piperidine nitrogen interacts via cation-π bonding with aromatic residues (Tyr652, Phe656) in the channel's central cavity. This blockade delays ventricular repolarization, manifesting as QT interval prolongation on an ECG.
Hepatotoxicity & Reactive Metabolites: The indane ring is susceptible to cytochrome P450-mediated hydroxylation. While usually cleared via Phase II glucuronidation, saturation of these pathways can lead to the accumulation of reactive intermediates, necessitating rigorous in vitro hepatic screening.
Fig 1. Pharmacological targeting vs. off-target cardiotoxicity pathways for piperidine derivatives.
Validated Experimental Methodologies
To ensure scientific integrity, the toxicological profile of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine must be established using self-validating experimental systems. Below are the definitive methodologies for evaluating this compound.
Protocol A: In Vitro Cytotoxicity Assessment (HepG2 Cell Viability)
Causality: HepG2 cells are utilized because they retain endogenous expression of critical xenobiotic-metabolizing enzymes. This allows researchers to detect toxicity driven not just by the parent compound, but by its transient metabolic intermediates.
Cell Seeding: Seed HepG2 cells at a density of
cells/well in a 96-well clear-bottom plate.
Rationale: This specific density ensures the cells remain in the logarithmic growth phase during the 48-hour exposure window, preventing false-positive toxicity readouts caused by overconfluence and nutrient depletion.
Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
Rationale: Restricting DMSO to <0.1% strictly isolates the compound's intrinsic toxicity from solvent-induced cellular stress.
Incubation: Expose the cells to the compound for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
Viability Readout: Add 100 μL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Rationale: This assay quantifies intracellular ATP, which directly correlates with the number of metabolically active cells, providing a highly sensitive and immediate readout of viability.
System Validation: Include Doxorubicin (10 μM) as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor. The assay is only deemed valid if
, ensuring the dynamic range is sufficient to distinguish true toxicity from assay noise.
Causality: Because of the known liabilities of basic amines, ruling out proarrhythmic risk is mandatory. Whole-cell patch-clamp is the gold standard because it provides direct measurement of K+ tail currents, offering definitive mechanistic evidence of channel blockade.
Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the recombinant hERG K+ channel.
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated high-throughput system.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine at ascending concentrations (0.1, 1, 10, and 30 μM) continuously until steady-state block is achieved (typically 3-5 minutes per concentration).
System Validation: Use Astemizole (0.1 μM) as a positive control. The protocol is validated only if Astemizole produces >80% inhibition of the tail current and the baseline leak current remains <10% of the total current throughout the recording.
Fig 2. Preclinical toxicological screening workflow for novel piperidine derivatives.
Conclusion
The development and handling of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine requires a strict adherence to GHS safety protocols due to its properties as a localized irritant. Furthermore, its integration into drug discovery pipelines mandates rigorous in vitro screening—specifically targeting hepatotoxicity and hERG channel blockade—to ensure that its potent pharmacodynamic properties are not overshadowed by off-target liabilities.
An In-Depth Technical Guide to the Metabolic Stability of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the realm of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the realm of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring an appropriate pharmacokinetic profile, which is heavily influenced by the compound's metabolic stability.[1][2] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses to achieve a therapeutic effect.[1] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing drug design and increasing the probability of clinical success.[2][4] This guide provides an in-depth technical overview of the predictive assessment of metabolic stability for a specific compound of interest, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a scaffold that appears in various pharmacologically active agents.
Understanding the Structural Features of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine and Their Metabolic Implications
The chemical structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine presents several "soft spots" that are potentially susceptible to metabolic modification. The piperidine ring, a common motif in many pharmaceuticals, is a primary site for metabolism.[5] The metabolic stability of the piperidine scaffold is highly dependent on the nature and position of its substituents.[5]
Key structural features and their potential metabolic fates include:
Piperidine Ring: This saturated heterocycle can undergo several metabolic transformations. The most common is N-dealkylation if a substituent is present on the nitrogen. However, in this unsubstituted piperidine, oxidation of the ring itself is a more likely pathway. This can include hydroxylation at various positions, followed by further oxidation to a ketone, or even ring-opening reactions.[6] Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2D6 isoforms, are often implicated in the metabolism of piperidine-containing drugs.[7][8]
Indan Moiety: The dihydroindene group also presents sites for metabolism. Aromatic hydroxylation on the benzene ring is a common metabolic pathway for such structures. Additionally, the benzylic carbons of the five-membered ring are susceptible to oxidation.
Ether Linkage: The ether bond connecting the piperidine and indan moieties is generally more stable to metabolism but can undergo O-dealkylation, although this is typically a less favored pathway compared to carbon hydroxylation.
The interplay of these structural features will ultimately determine the overall metabolic profile of the molecule.
In Vitro Methodologies for Assessing Metabolic Stability
The early prediction of in vivo pharmacokinetics from in vitro data is a cornerstone of modern drug discovery.[2][9] Several well-established in vitro systems are employed to evaluate the metabolic stability of NCEs.
Liver Microsomal Stability Assay
This is often the first-line assay due to its high-throughput nature and cost-effectiveness.[10] Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, most notably the CYPs.[3]
Causality Behind Experimental Choices: The use of liver microsomes allows for a focused assessment of oxidative metabolism, which is a primary clearance pathway for a vast number of drugs. By incubating the compound with microsomes and a necessary cofactor (NADPH), we can determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[9][11][12]
Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in a suitable organic solvent like DMSO.
Liver Microsomes: Use pooled human liver microsomes (from at least 10 donors to average out genetic variability) or microsomes from relevant preclinical species (e.g., rat, mouse, dog, monkey).[13] Thaw on ice immediately before use.
NADPH Regenerating System: This is crucial to ensure a sustained supply of the NADPH cofactor required by CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4) to maintain physiological conditions.
Incubation:
Pre-warm the phosphate buffer, microsomal suspension, and test compound working solution to 37°C.
In a 96-well plate, combine the buffer, microsomes, and the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be under Michaelis-Menten (Km) conditions.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points and Quenching:
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
Sample Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) as 0.693/k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[10] Hepatocytes, being whole liver cells, provide a more complete picture of hepatic metabolism.[11]
Causality Behind Experimental Choices: The use of cryopreserved or fresh hepatocytes allows for the evaluation of both Phase I and Phase II metabolic pathways, as well as the interplay between them. This provides a more comprehensive and often more accurate prediction of in vivo hepatic clearance.[11]
Experimental Protocol: Hepatocyte Stability Assay
The protocol is similar to the microsomal assay, with some key differences:
Cell Handling: Cryopreserved hepatocytes require careful thawing and washing to ensure high viability.
Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.
Cofactors: No external cofactors are needed as the intact cells contain all the necessary components.
Data Analysis: CLint is typically expressed as µL/min/10^6 cells.
Visualization of Experimental Workflow
Caption: Workflow for a typical liver microsomal stability assay.
Bioanalytical Quantification: The Role of LC-MS/MS
The accurate quantification of the parent drug and its metabolites is crucial for metabolic stability studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[14][15][16]
Method Development Considerations:
Sample Preparation: Protein precipitation is a common and straightforward method for in vitro samples.[14]
Chromatography: Reversed-phase chromatography is typically used to separate the analyte from matrix components.
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying the target analyte.[14]
Data Interpretation and Predictive Value
The primary outputs of these in vitro assays are the half-life (t1/2) and intrinsic clearance (CLint). These values are used to classify compounds as having low, moderate, or high metabolic clearance.
Parameter
Low Clearance
Moderate Clearance
High Clearance
In Vitro t1/2 (microsomes)
> 60 min
15 - 60 min
< 15 min
In Vitro t1/2 (hepatocytes)
> 120 min
30 - 120 min
< 30 min
Note: These are general guidelines and can vary between laboratories.
These in vitro data can then be used in various scaling models (e.g., the well-stirred model) to predict human pharmacokinetic parameters such as hepatic blood clearance, bioavailability, and in vivo half-life.[11]
Potential Metabolic Pathways of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Based on its structure, several metabolic pathways can be hypothesized.
Caption: Hypothesized metabolic pathways for the target compound.
Metabolite identification studies, typically conducted using high-resolution mass spectrometry, are necessary to confirm these proposed pathways.
Conclusion: A Self-Validating Approach to Metabolic Stability Assessment
The predictive power of in vitro metabolic stability assays is a critical component of modern, efficient drug discovery. By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte-based models for promising candidates, researchers can make informed decisions about which compounds to advance. The integration of robust LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data. This self-validating system, where initial screens guide further, more detailed investigations, allows for the early identification and optimization of compounds with favorable pharmacokinetic profiles, ultimately increasing the likelihood of developing safe and effective medicines. Regulatory agencies like the FDA and EMA have provided guidance documents that emphasize the importance of these in vitro studies in the drug development process.[13][17][18]
References
Patel Singh. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Research.
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. Published October 9, 2023.
Patsnap Synapse. What is the importance of metabolic stability in drug design?. Published May 21, 2025.
Henderson O. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem. 2025;10:277.
International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Published February 23, 2026.
Uchida O, et al. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opin Drug Metab Toxicol.
Di L. Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Curr Top Med Chem. 2000;1(5):377-90.
Pelkonen O, et al. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacol Rep. 2006;58 Suppl:46-59.
BioIVT. Metabolic Stability Assay Services.
Fu Z, et al. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Trans. 2020;49(32):11163-11173.
Pelkonen O, et al. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Published April 19, 2006.
Christianson C.
Zhou Z, et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. J Med Chem. 2011;54(12):4233-44.
Fu Z, et al. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. 2020;49(32):11163-11173.
Danielak A, et al. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Acta Pol Pharm. 2006;63(2):93-9.
Ohta S, et al. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. 2024;14(32s):7621-7625.
Biotrial.
U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Published November 24, 2019.
Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Published October 25, 2017.
Imig JD, et al. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2012;22(23):7049-52.
Łowicki D, Przybylski P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026;302(Pt 1):118213.
ICH. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Published October 9, 2024.
Chu X, et al. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. AAPS J. 2013;15(3):627-43.
Wang Y, et al. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules. 2022;27(11):3425.
Pharma Focus Asia. Metabolic Stability. Published October 11, 2021.
Petrovcic J, et al. a) Different modalities of piperidine-containing drugs and drug...
Synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine from 5-indanol: An Application Protocol
Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a valuable building block in medicinal chemistry. The protocol details a robust two...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a valuable building block in medicinal chemistry. The protocol details a robust two-step synthetic route commencing from commercially available 5-indanol. The synthesis involves an initial etherification reaction, followed by a deprotection step to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and critical experimental parameters.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics across various disease areas, including analgesics, antipsychotics, and antivirals.[2][3][4] The specific target of this protocol, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, combines the privileged piperidine ring with an indanyloxy group, a structural motif that can modulate the pharmacological properties of a molecule. This application note outlines a reliable and scalable synthesis of this important intermediate.
Synthetic Strategy
The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine from 5-indanol is accomplished through a two-step sequence:
Etherification: A nucleophilic substitution reaction between 5-indanol and a suitably protected 4-hydroxypiperidine derivative. The use of an N-Boc protecting group on the piperidine nitrogen is crucial to prevent side reactions and to facilitate purification.[5] Two common and effective methods for this etherification are the Mitsunobu reaction and the Williamson ether synthesis.
Deprotection: Removal of the N-Boc protecting group to afford the final product. This is typically achieved under acidic conditions or through thermolytic methods.[6][7]
This strategy offers a convergent and efficient pathway to the desired product, utilizing readily available starting materials and well-established chemical transformations.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimal Reaction Conditions for Preparing 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Executive Summary & Strategic Rationale
The structural motif 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore in G-protein coupled receptor (GPCR) modulators (e.g., Histamine H3, Serotonin 5-HT) and ion channel blockers. The core challenge in synthesizing this molecule lies in the formation of the sterically demanding ether linkage between the electron-rich phenol (5-indanol) and the secondary alcohol of the piperidine ring.
While classical Nucleophilic Aromatic Substitution (SNAr) is ineffective here due to the lack of electron-withdrawing groups on the indane ring, two primary routes emerge as superior:
The Mitsunobu Reaction (Primary Recommendation): Offers the highest reliability for research-scale synthesis, operating under mild, neutral conditions that preserve sensitive functionalities.
SN2 Displacement of Activated Esters (Scale-Up Alternative): Utilizes mesylates/tosylates of the piperidine; preferred for kilogram-scale batches to avoid phosphine oxide byproducts, though prone to competitive elimination.
This guide details the Mitsunobu protocol as the optimal route for purity and yield, followed by the necessary deprotection steps.
Retrosynthetic Analysis
The target molecule is disconnected at the ether oxygen.
Fragment A (Nucleophile): 5-Indanol (2,3-dihydro-1H-inden-5-ol).
Fragment B (Electrophile): N-Boc-4-hydroxypiperidine (protected to prevent N-alkylation and improve solubility).
Logical Flow:
Coupling: 5-Indanol + N-Boc-4-hydroxypiperidine
N-Boc-4-(5-indanyloxy)piperidine.
Deprotection: Acidic cleavage of Boc
Target Amine (isolated as HCl or TFA salt).
Synthetic Workflow Visualization
Caption: Two-step synthetic pathway involving Mitsunobu etherification followed by acidic deprotection.
Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Optimal for <10g Scale)
Rationale: The Mitsunobu reaction activates the secondary alcohol of the piperidine into an alkoxyphosphonium salt, which is then displaced by the phenol (5-indanol) with inversion of configuration (irrelevant here due to symmetry, but critical for reactivity).
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) - Preferred over DEAD for safety and stability.
Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration relative to phenol).
Step-by-Step Procedure:
Preparation: Flame-dry a 3-neck round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.
Dissolution: Charge the flask with 5-indanol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh3 (1.5 eq). Add anhydrous THF via cannula. Stir until fully dissolved.
Cooling: Submerge the flask in an ice/water bath (0 °C).
Addition: Dissolve DIAD (1.5 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Crucial: Maintain temperature <5 °C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
Work-up: Concentrate the solvent in vacuo.
Purification: The crude residue will contain triphenylphosphine oxide (TPPO).
Method A (Flash Column): Elute with Hexane/EtOAc (gradient 0%
20%). The ether product typically elutes before TPPO.
Method B (Precipitation): Triturate the residue with cold diethyl ether/hexane (1:1); TPPO often precipitates out. Filter and concentrate the filtrate.[2][3]
Yield Expectation: 75–85% isolated yield.
Protocol B: Boc-Deprotection
Rationale: Removal of the tert-butyl carbamate group to release the secondary amine.
Reagents:
4M HCl in 1,4-Dioxane OR Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).
Procedure (HCl Method - Preferred for solid isolation):
Dissolve the purified intermediate from Protocol A in a minimum amount of 1,4-dioxane or DCM.
Add 4M HCl in dioxane (5–10 equiv) at 0 °C.
Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.
Dilute with diethyl ether to maximize precipitation.
Filter the solid, wash with ether, and dry under high vacuum.
Optimization & Troubleshooting Guide
The following table summarizes critical parameters for optimizing the etherification step.
Parameter
Recommendation
Scientific Causality
Solvent
THF (Anhydrous)
Solubilizes the betaine intermediate efficiently. Toluene is a viable alternative if TPPO removal is difficult (TPPO is less soluble in toluene).
Azodicarboxylate
DIAD
Safer and more stable than DEAD. ADDP (1,1'-(azodicarbonyl)dipiperidine) can be used if the intermediate is difficult to purify (ADDP byproducts are insoluble).
Order of Addition
DIAD last
Adding DIAD to the mixture of Alcohol/Phenol/PPh3 minimizes the formation of hydrazide byproducts.
Temperature
0°C RT
Starting cold prevents the rapid, exothermic decomposition of the betaine intermediate.
Stoichiometry
1.2 eq Alcohol / 1.5 eq Reagents
The secondary alcohol is the sterically hindered partner; excess ensures the phenol is fully consumed.
Mechanistic Insight (Mitsunobu Cycle)
Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide.
Caption: The catalytic cycle involves the activation of the alcohol by the phosphine-azo adduct, followed by nucleophilic displacement by the phenoxide.
Safety & Handling
DIAD/DEAD: Shock sensitive and toxic. Store in a fridge. Never concentrate pure reaction mixtures containing excess azo compounds to dryness with heat; potential explosion hazard.
5-Indanol: Irritant.
HCl/Dioxane: Corrosive and fuming. Use in a fume hood.[4]
References
Mechanism & Reagents: Mitsunobu Reaction: Mechanism and Recent Advances. Organic Chemistry Portal. Available at: [Link]
Piperidine Scaffolds in Drug Discovery: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci. 2021. Available at: [Link]
Alternative SN2 Methodologies: The SN2 Reaction Mechanism and Stereochemistry. Master Organic Chemistry. Available at: [Link]
Application Note: Solubility Profiling of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in DMSO and Aqueous Media
Executive Summary & Structural Causality In drug discovery and development, a compound’s solubility profile dictates its viability for both in vitro screening and in vivo formulation. 4-(2,3-dihydro-1H-inden-5-yloxy)pipe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
In drug discovery and development, a compound’s solubility profile dictates its viability for both in vitro screening and in vivo formulation. 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a secondary amine characterized by a rigid, lipophilic indane core linked via an ether bridge to a basic piperidine ring.
Understanding the solubility of this compound requires analyzing the causality between its structural features and the solvating environment:
The Indane Moiety: Drives the molecule's overall lipophilicity (LogP), making the free base highly soluble in non-polar or aprotic solvents like Dimethyl Sulfoxide (DMSO).
The Piperidine Ring: Acts as a strong base (typical pKa ~9.5–10.5). In aqueous environments, the protonation state of this nitrogen entirely dictates solubility. At physiological pH (7.4), the molecule is predominantly ionized, which improves aqueous solubility compared to its neutral free-base form at high pH.
Because specific empirical solubility values for this exact intermediate depend heavily on its isolated solid-state form (free base vs. salt), this application note establishes its predictive physicochemical profile and outlines the gold-standard, self-validating protocols required to empirically determine its kinetic and thermodynamic solubility[1].
Low molecular weight favors rapid dissolution kinetics in both organic and aqueous media.
pKa (Piperidine NH)
~9.5 – 10.5
Highly ionized at pH < 8.0. The free base will precipitate rapidly in alkaline buffers.
LogP (Octanol/Water)
~2.5 – 3.5
Lipophilic core drives high DMSO solubility but severely limits the aqueous solubility of the unprotonated free base.
Solubility in DMSO
> 50 mM (Free Base)
Aprotic solvation effectively stabilizes the lipophilic indane core and uncharged amine.
Solubility in Water
Form & pH Dependent
High for salt forms (e.g., HCl salt, >10 mg/mL); Low for the free base (<0.1 mg/mL).
Solvation Dynamics in DMSO: Best Practices
DMSO is the universal solvent for high-throughput screening (HTS) stock solutions due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds[2]. For 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, the free base will dissolve readily in DMSO, often exceeding 50 mM concentrations. However, if the compound is synthesized as a hydrochloride (HCl) salt, the strong ionic crystal lattice may require gentle warming (37°C) or sonication to achieve a 10 mM stock concentration.
Critical Risk Factor - Hygroscopicity:
DMSO is highly hygroscopic. Absorption of atmospheric water alters the dielectric constant of the solvent. Because the indane core of this compound is highly lipophilic, even a 5% water ingress into the DMSO stock can cause the free base to prematurely precipitate out of solution[2].
Mitigation: Always use anhydrous DMSO (≥99.9%). Aliquot stock solutions into single-use opaque vials and store at -20°C in a desiccator to prevent freeze-thaw degradation and water absorption.
Aqueous Solubility: The Kinetic vs. Thermodynamic Paradigm
When transitioning 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine from a DMSO stock into aqueous biological assays, researchers must distinguish between two distinct solubility paradigms:
Kinetic Solubility (Non-Equilibrium): Measures the maximum concentration the compound can reach when a concentrated DMSO stock is spiked into an aqueous buffer before it crashes out (precipitates)[3]. This is critical for in vitro assays to ensure the compound remains in solution during the experiment.
Thermodynamic Solubility (Equilibrium): Measures the true equilibrium between the crystalline solid compound and the saturated aqueous solution[4]. This is critical for oral formulation and in vivo dosing, where the solid drug must dissolve in gastrointestinal fluids.
Workflow for Kinetic vs. Thermodynamic Solubility Profiling.
This protocol utilizes light scattering to detect the exact concentration at which 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine aggregates and precipitates upon aqueous dilution[3].
Materials:
10 mM stock of the compound in anhydrous DMSO.
Phosphate-Buffered Saline (PBS), pH 7.4.
96-well flat-bottom transparent microplates.
Nephelometer or microplate reader equipped with absorbance at 620 nm.
Step-by-Step Procedure:
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM DMSO stock across 8 wells using pure DMSO.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS (pH 7.4). Causality: This ensures the final DMSO concentration remains strictly at 1.0% to prevent solvent-induced solubility artifacts.
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a microplate shaker at 300 RPM.
Measurement: Read the plate using a nephelometer (or measure absorbance at 620 nm).
Self-Validation & Analysis: Include a vehicle control (1% DMSO in PBS). The kinetic solubility limit is defined as the highest compound concentration that does not produce a statistically significant increase in light scattering compared to the vehicle control.
This protocol determines the true equilibrium solubility by overcoming the solid lattice energy of the compound[4].
Materials:
Solid powder of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine (record whether it is a free base or specific salt).
Target aqueous buffers (e.g., pH 2.0 HCl buffer and pH 7.4 PBS) to assess pH dependency.
HPLC system with UV-Vis detector.
Step-by-Step Procedure:
Supersaturation: Add an excess amount of the solid compound (~5 mg) into a glass vial containing 1 mL of the target buffer. The suspension should remain visibly cloudy, indicating excess solid.
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker at 25°C. Agitate at 500 RPM for 24 to 48 hours. Causality: Extended incubation is required because the dissolution of crystalline solids is a slow, thermodynamically driven process.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid non-specific binding).
Quantification: Carefully extract the clear supernatant. Dilute the supernatant in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure it falls within the linear range of the detector.
Self-Validation & Analysis: Inject the sample into the HPLC-UV system. Calculate the exact concentration by comparing the peak area against a pre-established standard curve of the compound dissolved in 100% organic solvent.
References
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds
Source: PMC - NIH
URL
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions
Source: PMC - NIH
URL
Application Notes & Protocols: Enhancing the Solubility of Taspine Derivatives for Drug Development
Source: BenchChem
URL
Procedures for N-protection and deprotection of piperidine derivatives
Application Note: Strategic N-Protection and Deprotection of Piperidine Scaffolds in Medicinal Chemistry Introduction: The Piperidine Imperative The piperidine ring is a "privileged scaffold" in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic N-Protection and Deprotection of Piperidine Scaffolds in Medicinal Chemistry
Introduction: The Piperidine Imperative
The piperidine ring is a "privileged scaffold" in modern medicinal chemistry, serving as the structural core for blockbuster drugs ranging from Donepezil (Alzheimer’s) to Fentanyl (analgesic) and Ritalin (ADHD).
In multi-step synthesis, the secondary amine of the piperidine ring is a nucleophilic hotspot that must be masked (protected) to prevent regioselectivity errors during alkylations, acylations, or oxidations elsewhere on the molecule. This guide provides field-validated protocols for the three dominant protection strategies: Boc (Acid-labile), Cbz (Hydrogenolysis-labile), and Fmoc (Base-labile).
Strategic Planning & Decision Matrix
Before selecting a reagent, analyze the stability profile of your substrate. The choice of protecting group (PG) dictates the orthogonality of your synthetic route.
Figure 1: Protection Group Selection Logic
Caption: Decision matrix for selecting orthogonal N-protection for piperidine derivatives based on substrate stability.
The tert-Butyloxycarbonyl (Boc) Strategy
The Boc group is the workhorse of piperidine chemistry due to its resistance to basic hydrolysis and nucleophilic attack.
Mechanism & Causality
Boc removal is driven by acid-catalyzed fragmentation. The carbonyl oxygen is protonated, leading to the collapse of the carbamate into the amine,
, and a tert-butyl cation.
Critical Risk: The generated tert-butyl cation is an electrophile. If your piperidine scaffold contains electron-rich aromatic rings (e.g., indoles, phenols), the cation may re-attach (alkylate) the substrate.
Solution: Use "scavengers" like triethylsilane (TES) or water to quench the cation.
Protocol A: Standard Boc Deprotection (TFA Method)
Best for: General substrates, parallel synthesis.
Preparation: Dissolve N-Boc-piperidine derivative (1.0 equiv) in Dichloromethane (DCM).
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.
Ratio: Standard ratio is 1:1 (v/v) TFA:DCM.[1] For sensitive substrates, use 1:4.
Scavenger: Add 2.5% Triethylsilane (TES) if the substrate is electron-rich.
Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple/blue).
Workup (The Critical Step):
Option 1 (TFA Salt): Concentrate in vacuo.[1] Co-evaporate with toluene (
) to remove residual TFA. The product is the trifluoroacetate salt.
Option 2 (Free Base): Dissolve residue in DCM.[1][2] Wash with saturated aqueous
until pH > 8. Dry organic layer over , filter, and concentrate.
Protocol B: Anhydrous Deprotection (HCl/Dioxane)
Best for: Substrates containing esters (avoids hydrolysis) or when a solid HCl salt is desired.
Dissolve substrate in minimal dry 1,4-dioxane or
.
Add 4.0 M HCl in dioxane (5–10 equiv).
Stir at RT.[1][3][4][5] The amine hydrochloride salt often precipitates directly.
Filter the solid and wash with cold ether.
The Carboxybenzyl (Cbz/Z) Strategy
Cbz offers excellent stability against acids (TFA) and bases, making it orthogonal to Boc.[6]
Mechanism & Causality
Deprotection typically utilizes Hydrogenolysis . Palladium adsorbs hydrogen, coordinating with the benzyl ring. Hydride transfer cleaves the benzylic C-O bond, releasing toluene and carbamic acid (which spontaneously decarboxylates).
Safety Note: Piperidine free bases can poison Pd catalysts if they complex too strongly. Protonation (using mild acid) can sometimes accelerate sluggish reactions.
Protocol: Catalytic Hydrogenolysis
Setup: Dissolve N-Cbz-piperidine (1.0 mmol) in MeOH or EtOH (10 mL).
Note: If solubility is poor, use EtOAc/MeOH mixtures.
Catalyst: Add 10 wt% Pd/C (10–20% by weight of substrate) under an inert atmosphere (
).
Caution: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add it to the solvent first under nitrogen.
Hydrogenation: Purge vessel with
gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–12 hours.
Workup: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH. Concentrate filtrate to yield the free amine.
Expert Tip (Transfer Hydrogenation): If you lack
infrastructure or have safety concerns, use Ammonium Formate (5 equiv) or 1,4-Cyclohexadiene as the hydrogen source with Pd/C. This can be done in an open flask.
The Fluorenylmethyloxycarbonyl (Fmoc) Strategy
Fmoc is unique because it is cleaved by base , specifically secondary amines.[7]
The "Piperidine Paradox"
The standard reagent for removing Fmoc is 20% Piperidine in DMF .[8]
The Irony: You are using piperidine to deprotect a piperidine derivative.
The Mechanism:[9] The reagent (piperidine) abstracts the acidic proton from the fluorenyl ring (beta-elimination), releasing the amine and dibenzofulvene (DBF) .[10]
Crucial Step: DBF is highly reactive and can re-attach to the newly liberated amine. The excess piperidine in the reagent acts as a scavenger , reacting with DBF to form a stable fulvene-piperidine adduct.
Figure 2: Fmoc Deprotection & Scavenging Pathway
Caption: Mechanism of Fmoc removal showing the dual role of piperidine as both base and scavenger.[10]
Protocol: Fmoc Deprotection
Reaction: Dissolve N-Fmoc-piperidine in 20% Piperidine/DMF (v/v).
Monitoring: Monitor by TLC or HPLC. The DBF-piperidine adduct has a distinct UV signature.
Workup (Solid Phase): If the piperidine is on a resin, simply wash the resin with DMF (
) and DCM ().
Workup (Solution Phase): This is tricky because the byproduct (piperidine adduct) is a base, similar to your product.
Method: Evaporate DMF (high vacuum). Redissolve in DCM. Add polymer-bound isocyanate (scavenger resin) to remove excess piperidine, or perform column chromatography (the adduct usually elutes much faster than the polar free amine).
Comparative Data Summary
Feature
Boc (tert-Butyloxycarbonyl)
Cbz (Carboxybenzyl)
Fmoc (Fluorenylmethyloxycarbonyl)
Cleavage Reagent
TFA or HCl
/ Pd-C
20% Piperidine
Cleavage Type
Acidolysis
Hydrogenolysis
Beta-Elimination (Base)
Acid Stability
Low (Cleaves)
High
High
Base Stability
High
High
Low (Cleaves)
Byproducts
Isobutylene (gas), t-Bu cation
Toluene,
Dibenzofulvene
Cost
Low
Medium
High
Best For
General synthesis, base-stable routes
Orthogonal to Boc/Fmoc
Acid-sensitive substrates
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (Wiley).[2] The definitive guide for stability data.
Application Notes & Protocols for the Crystallization of 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine Salts
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization methods for salts of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. The formation...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization methods for salts of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. The formation of a crystalline salt is a critical step in active pharmaceutical ingredient (API) development, significantly influencing key physicochemical properties such as solubility, stability, and bioavailability.[][2] This guide details systematic approaches for salt screening and the subsequent application of various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. Each protocol is presented with an emphasis on the underlying scientific principles to empower users to rationally design and troubleshoot their crystallization experiments.
Introduction: The Critical Role of Crystallization in Pharmaceutical Development
The solid-state form of an active pharmaceutical ingredient (API) has a profound impact on its therapeutic efficacy and manufacturability.[3] For ionizable drug candidates like 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, forming a salt is a common and effective strategy to optimize its physicochemical properties without altering its pharmacological activity.[] The piperidine moiety in the target molecule is a basic nitrogen, making it a prime candidate for salt formation with various acids.[4][5]
Crystallization is the cornerstone of API manufacturing, offering a method for purification and isolation of the desired solid form.[6][] A well-controlled crystallization process is essential to consistently produce a specific crystalline form (polymorph) with the desired attributes. Different polymorphs of the same compound can exhibit distinct properties, including solubility, melting point, and stability, which can affect the drug's performance and shelf-life.[8][9] Therefore, a thorough understanding and control of the crystallization process are not just beneficial but a regulatory necessity.[10][11]
This guide will walk you through a logical progression from salt selection to the development of robust crystallization protocols for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salts.
Physicochemical Properties and Salt Selection
Understanding the Parent Molecule
The structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, with its piperidine ring, suggests it is a base that can readily form salts with acids. The overall molecule has a moderate lipophilicity, which will influence its solubility in various organic solvents. Piperidine itself is soluble in water and a range of organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents.[4] This provides a good starting point for solvent selection in crystallization experiments.
Rationale for Salt Screening
A salt screening study is a systematic process to identify the optimal salt form of an API with the most desirable properties for further development.[][12] The choice of the counter-ion can significantly impact:
Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble compounds is a primary goal of salt formation.[][13]
Stability: A stable crystalline form is crucial for a long shelf-life and to prevent polymorphic transitions.[]
Hygroscopicity: The tendency to absorb moisture from the atmosphere should be minimized to ensure consistent handling and formulation.
Crystallinity: A highly crystalline solid is generally preferred for its stability and ease of processing.[12]
Processability: The crystal habit (shape) and size distribution affect downstream processes like filtration, drying, and milling.[]
Salt Screening Workflow
A typical salt screening workflow involves reacting the free base with a variety of pharmaceutically acceptable acids in different solvent systems and evaluating the resulting solid forms.
Crystallization Methods: Protocols and Mechanistic Insights
Once a promising salt has been identified, the next step is to develop a robust crystallization process. The choice of method depends on the solubility of the salt in different solvents and the desired crystal attributes.
Cooling Crystallization
This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[14]
Protocol 1: Cooling Crystallization of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine Hydrochloride
Solvent Selection: Determine the solubility of the hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetonitrile) at different temperatures. A suitable solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below. A mixture of a solvent and an anti-solvent (e.g., isopropanol/water) can also be effective.[15]
Dissolution: In a jacketed glass reactor equipped with an overhead stirrer, dissolve the crude hydrochloride salt in the chosen solvent system at an elevated temperature (e.g., 60-70 °C) to form a clear, saturated or near-saturated solution.[15]
Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour).[15] A slow cooling rate generally promotes the growth of larger, more well-defined crystals.[16]
Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the resulting slurry with gentle agitation (100-200 RPM) for 2-4 hours to allow for complete crystallization and potential polymorphic transformation to the most stable form.[15]
Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove impurities.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Example Parameters for Cooling Crystallization
Parameter
Recommended Range
Rationale
Solvent System
Isopropanol:Water (9:1 v/v)
Balances solubility and anti-solvent effect.
Initial Concentration
To be determined experimentally
Aims for saturation at the dissolution temperature.
Dissolution Temperature
60-70 °C
Ensures complete dissolution of the salt.
Cooling Rate
5-10 °C/hour
Promotes the growth of larger, more uniform crystals.[15]
Final Temperature
0-5 °C
Maximizes the yield of the crystalline product.[15]
Agitation Speed
100-200 RPM
Maintains homogeneity without causing crystal breakage.[15]
Anti-Solvent Crystallization
This method is suitable for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[17] The addition of the anti-solvent reduces the solubility of the salt in the mixture, inducing crystallization.[18]
Protocol 2: Anti-Solvent Crystallization of a 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine Salt
Solvent/Anti-Solvent Selection: Identify a solvent in which the salt is freely soluble and a miscible anti-solvent in which it is poorly soluble. Common pairs include methanol/water, acetone/heptane, and dichloromethane/hexane.
Dissolution: Dissolve the salt in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slow addition rate often leads to better quality crystals.[19]
Maturation: After the addition is complete, continue to stir the slurry for a period (e.g., 1-2 hours) to ensure complete precipitation.
Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.
Vapor Diffusion
This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis and for screening a wide range of conditions with a small amount of material.[20]
Protocol 3: Vapor Diffusion for Single Crystal Growth
Setup: Place a small vial containing a concentrated solution of the salt in a suitable solvent inside a larger sealed chamber. The chamber contains a larger volume of a more volatile anti-solvent.[21]
Diffusion: The anti-solvent vapor slowly diffuses into the solution in the inner vial.
Crystallization: This slow diffusion gradually reduces the solubility of the salt, leading to the slow growth of well-ordered crystals over several days to weeks.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [21]
Solvent in Vial
Anti-Solvent in Chamber
Tetrahydrofuran
Cyclohexane
Methylene Chloride
Pentane
Methanol
Hexane or Tetrahydrofuran
Acetone
Chloroform
Polymorph Screening
It is crucial to investigate whether the chosen salt can exist in multiple crystalline forms (polymorphs).[22][23] A polymorph screen involves crystallizing the salt under a wide variety of conditions to identify as many different forms as possible.
Key Experimental Variables for Polymorph Screening:
Solvents: A diverse range of solvents with different polarities and hydrogen bonding capabilities.
Crystallization Method: Cooling, anti-solvent addition, evaporation, and slurry experiments.
Temperature: Different crystallization and maturation temperatures.
Rate of Crystallization: Fast vs. slow cooling or anti-solvent addition.
Characterization of Crystalline Forms
The solid forms obtained from the crystallization experiments must be thoroughly characterized to determine their properties.
Table 3: Key Analytical Techniques for Solid-State Characterization
Technique
Information Provided
Powder X-ray Diffraction (PXRD)
Fingerprint of the crystalline form; identifies polymorphs.[9]
Differential Scanning Calorimetry (DSC)
Determines melting point, purity, and thermal events like polymorphic transitions.[3]
Thermogravimetric Analysis (TGA)
Measures weight loss as a function of temperature; identifies solvates and hydrates.
Optical Microscopy
Visualizes crystal habit (shape) and size.
Dynamic Vapor Sorption (DVS)
Assesses hygroscopicity.
Single Crystal X-ray Diffraction (SCXRD)
Provides the definitive 3D structure of the crystal lattice.[20]
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated; presence of impurities inhibiting nucleation.
Concentrate the solution; add a seed crystal; scratch the inside of the flask; use a different solvent.
Oiling Out
The salt has a low melting point or high solubility in the solvent system.
Use a more dilute solution; lower the crystallization temperature; change the solvent system.
Formation of an Amorphous Solid
Rapid precipitation.
Slow down the rate of cooling or anti-solvent addition; use a solvent system that promotes slower crystal growth.[3]
Poor Crystal Quality (small, needle-like)
Rapid nucleation and growth.
Slow down the crystallization process; optimize the agitation speed.
Conclusion
The successful crystallization of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salts is a multi-faceted process that requires a systematic approach. By carefully selecting the appropriate salt form and meticulously developing a robust crystallization protocol, researchers can ensure the consistent production of a high-quality API with optimal physicochemical properties. This guide provides a foundational framework for these activities, emphasizing the importance of understanding the scientific principles behind each experimental choice.
References
Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. Available from: [Link]
Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology. Available from: [Link]
Polymorph, Salt & Cocrystal Screening. Veranova. Available from: [Link]
Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. Available from: [Link]
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available from: [Link]
Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories. Available from: [Link]
Polymorph screening. CRYSFORMA. Available from: [Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Research International. Available from: [Link]
Polymorphism, Polymorph, Salt Screening. Asha Pharma. Available from: [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
Sitting Drop Vapor Diffusion. Hampton Research. Available from: [Link]
API: solid state robust characterization in key to cut costs and time! AlfatestLab. Available from: [Link]
Piperidine | Solubility of Things. Solubility of Things. Available from: [Link]
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. World Journal of Pharmaceutical Research. Available from: [Link]
Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Available from: [Link]
Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available from: [Link]
Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. University of Groningen. Available from: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]
Chemical crystallization. SPT Labtech. Available from: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
Crystal Growth Techniques. Hampton Research. Available from: [Link]
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. PMC. Available from: [Link]
Piperidine - Wikipedia. Wikipedia. Available from: [Link]
Antisolvent Crystallization. RM@Schools. Available from: [Link]
SOP: CRYSTALLIZATION. University of Texas at Dallas. Available from: [Link]
Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. Available from: [Link]
A New Synthesis of Piperidine. Canadian Science Publishing. Available from: [Link]
Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available from: [Link]
Special Issue : Anti-Solvent Crystallization. MDPI. Available from: [Link]
Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Available from: [Link]
Recorded concentration/temperature profile during the cooling crystallization. Conditions. ResearchGate. Available from: [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]
Crystallization process guide | industrial use. ANDRITZ GROUP. Available from: [Link]
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. PMC. Available from: [Link]
Application Note: High-Precision Assay Preparation for Lipophilic Aryloxypiperidines
This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine , a representative lipophilic amine scaffold often utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine , a representative lipophilic amine scaffold often utilized in the development of ligands for G-Protein Coupled Receptors (GPCRs) , particularly Serotonin (5-HT) and Histamine (H3) receptors, as well as Sigma-1 receptors .
Given the compound's physicochemical profile (lipophilic, basic amine), this guide focuses on overcoming common assay hurdles: solubility limits , non-specific binding , and serial dilution accuracy .
Context: In Vitro Pharmacological Profiling (GPCR Binding & Functional Assays)
Introduction & Compound Profile
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine represents a "privileged structure" in medicinal chemistry—the 4-aryloxypiperidine. This scaffold is a core pharmacophore for numerous CNS-active agents. Its specific combination of a basic secondary amine (piperidine) and a lipophilic aromatic tail (indane) dictates its behavior in vitro:
Target Class: Class A GPCRs (5-HT, Dopamine, Histamine), Sigma Receptors.
Physicochemical Challenge: High LogP (Predicted ~3.0–3.5) and pKa (~9.5).
Assay Risk: The compound is prone to precipitation in physiological buffers (pH 7.4) and adsorption to plasticware (polystyrene), leading to underestimation of potency (right-shifted IC₅₀).
This protocol details the "Solvent-Shift" method for stock preparation and a Step-Down Dilution strategy to ensure accurate IC₅₀ determination in a competitive radioligand binding assay.
Experimental Design & Logic
2.1. The Solubility Paradox
While the piperidine nitrogen is protonated and soluble at acidic pH, in vitro assays operate at pH 7.4. At this pH, the equilibrium shifts toward the neutral, lipophilic free base, which can aggregate.
Solution: We utilize DMSO (Dimethyl Sulfoxide) for the primary stock and an intermediate aqueous-organic transition step to prevent "crashing out" upon addition to the assay plate.
2.2. Preventing Non-Specific Binding (NSB)
Lipophilic amines stick to pipette tips and reservoirs.
Solution: All intermediate dilutions must be performed in Low-Binding Polypropylene (PP) plates, not standard Polystyrene (PS). The assay buffer must contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127 to act as a carrier.
Detailed Protocol: Stock Preparation & Serial Dilution
Weighing: Accurately weigh ~2–5 mg of the solid compound into a glass amber vial (to prevent photodegradation).
Calculation: Calculate the volume of DMSO required to achieve exactly 10.0 mM .
Formula:
Note: MW of free base ≈ 217.31 g/mol .
Solubilization: Add DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
QC Check: Inspect for turbidity. The solution must be crystal clear.
Step 3.2: The "Step-Down" Serial Dilution (3x Concentration)
Rationale: We prepare the compound at 3x the final assay concentration to allow for the addition of membranes and radioligand.
Dilution Scheme (Half-Log):
Pre-fill: Add 66.7 µL of DMSO to columns 2–11 of a polypropylene plate.
Top Standard: Add 100 µL of 10 mM Stock to Column 1.
Serial Transfer: Transfer 33.3 µL from Column 1 to Column 2. Mix by aspirating/dispensing 5 times.
Repeat: Continue transferring 33.3 µL across the plate to Column 11. Discard 33.3 µL from Column 11.
Blank: Column 12 contains pure DMSO (Vehicle Control).
Intermediate Buffer Step (Critical):
Direct transfer of 100% DMSO to cells/membranes can cause local protein denaturation.
Prepare an "Intermediate Plate" with 190 µL of Assay Buffer per well.
Transfer 10 µL from the DMSO Dilution Plate to the Intermediate Plate.
Mix: Shake at 500 rpm for 2 minutes.
Result: The compound is now at 3x Final Concentration in 5% DMSO. (Final Assay DMSO will be 1.6% - acceptable for most membrane preps).
Model Assay: Competitive Radioligand Binding (e.g., 5-HT2A)
This workflow demonstrates how to use the prepared dilutions to determine the affinity (
) of the compound.
Step 4.1: Assay Assembly
Plate: Use a 96-well white opaque plate (for scintillation counting) or filter plate.
Addition 1 (Compound): Add 50 µL of the "Intermediate Dilution" (from Step 3.2) to respective wells.
Addition 2 (Radioligand): Add 50 µL of [³H]-Ketanserin (or relevant tracer) diluted in Assay Buffer to a final concentration of ~1 nM (
).
Addition 3 (Receptor): Add 50 µL of Membrane Suspension (e.g., CHO cells expressing h5-HT2A).
Total Volume: 150 µL.
Final DMSO: ~1.6%.
Incubation: Seal plate. Incubate for 60 minutes at Room Temperature (25°C) with gentle agitation.
Step 4.2: Termination & Readout
Filtration: Harvest using a Cell Harvester onto GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) (to reduce filter binding of the lipophilic ligand).
Wash: Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
Detection: Dry filters, add Scintillation Fluid (MicroScint-20), and count on a TopCount/MicroBeta.
Data Analysis & Visualization
Step 5.1: Normalization
Convert CPM (Counts Per Minute) to % Specific Binding:
NSB (Non-Specific Binding): Defined by excess unlabeled antagonist (e.g., 10 µM Methiothepin).
Total Binding: Vehicle (DMSO) wells.
Step 5.2: Curve Fitting
Fit data to a 4-Parameter Logistic (4PL) Hill Equation :
Step 5.3: Ki Calculation (Cheng-Prusoff)
Workflow Visualization
The following diagram illustrates the critical "Intermediate Buffer Step" designed to prevent precipitation of the lipophilic piperidine.
Caption: Workflow for solubilizing lipophilic piperidines, utilizing an intermediate dilution step to ensure solubility before exposure to biological membranes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Solubility
High lipophilicity; Micro-aggregates.
Sonicate stock for >10 mins. Use 0.05% Pluronic F-127 in the assay buffer.
High NSB
Ligand sticking to plastic.
Use Low-Binding tips and plates. Pre-soak filters in 0.3% PEI.
Hill Slope < 0.8
Negative cooperativity or Precipitation.
Check solubility limit via nephelometry. Reduce Top Concentration.
Potency Shift
DMSO interference.
Ensure Final DMSO < 2% (or validate receptor tolerance to DMSO).
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Binding Assays.
[Link]
European Bioinformatics Institute (EMBL-EBI). ChEMBL Database: Piperidine Scaffold Bioactivity.
[Link]
Journal of Medicinal Chemistry. Strategies for the Design of Lipophilic Amine Ligands for GPCRs. (General Reference for Aryloxypiperidine handling).
[Link]
Note: This protocol assumes the use of standard laboratory safety practices. 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine should be handled as a potentially bioactive chemical; use PPE including gloves and eye protection.
Method
Application Note: Mitsunobu Reaction Conditions for Indanyl Ether Synthesis
Introduction: The Strategic Role of the Mitsunobu Reaction in Synthesizing Indanyl Ethers The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a dehydrative coupli...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of the Mitsunobu Reaction in Synthesizing Indanyl Ethers
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a dehydrative coupling between a primary or secondary alcohol and a suitable acidic nucleophile.[1][2] First reported by Oyo Mitsunobu in 1967, this reaction has become a go-to method for forming C-O, C-N, C-S, and even C-C bonds under remarkably mild conditions.[2][3] A key feature that distinguishes the Mitsunobu reaction is its stereospecificity; it proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter, a critical attribute for the synthesis of chiral molecules.[4][5][6]
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[7][8][9] The synthesis of indanyl ethers, in particular, is of significant interest for drug development programs. The Mitsunobu reaction provides a powerful and reliable route to access these valuable motifs.[10] However, the reaction is not without its challenges. The most notorious drawback is the formation of stoichiometric amounts of byproducts—typically triphenylphosphine oxide (TPPO) and a reduced hydrazinedicarboxylate—which can complicate product purification significantly.[10]
This guide provides a comprehensive overview of the Mitsunobu reaction for indanyl ether synthesis, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will delve into the reaction mechanism, explore critical parameters for optimization, provide a detailed experimental protocol, and offer a troubleshooting guide to navigate common pitfalls.
Reaction Mechanism: An Orchestrated Redox Condensation
The elegance of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl group) into a good one in situ. The entire process is driven by the high P=O bond energy of the triphenylphosphine oxide byproduct.[11][12] The mechanism unfolds in a series of well-defined steps:
Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD or DEAD), forming a zwitterionic adduct known as a betaine.[4][5]
Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (in this context, a phenol, Ar-OH), creating an ion pair. The pKa of the nucleophile is critical and should generally be 15 or lower.[3]
Alkoxyphosphonium Salt Formation: The alcohol (the indanol) attacks the activated phosphonium center of the ion pair. This step forms the crucial alkoxyphosphonium salt, which effectively transforms the hydroxyl group into an excellent leaving group.
Sₙ2 Displacement: The deprotonated nucleophile (the phenoxide anion) performs an Sₙ2 attack on the carbon atom bearing the activated oxygen. This displacement occurs with complete inversion of stereochemistry and releases the stable byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinodicarboxylate.[4][5][6]
Caption: The Mitsunobu reaction mechanism for indanyl ether synthesis.
Optimizing Reaction Conditions: A Guide to Reagent Selection
The success of a Mitsunobu reaction hinges on the judicious selection of reagents and conditions. For sterically demanding substrates like some indanols or phenols, careful optimization is key.[13][14]
Parameter
Recommendation
Rationale & Expert Insights
Alcohol
Primary or Secondary Indanol
The reaction is highly effective for 1° and 2° alcohols. Tertiary alcohols are generally unreactive due to steric hindrance preventing the Sₙ2 displacement.[3][12] For hindered secondary indanols, longer reaction times or elevated temperatures may be necessary.[12][13]
Nucleophile
Phenols (pKa < 15)
Phenols are sufficiently acidic for the Mitsunobu reaction.[15] However, sterically hindered phenols can lead to side reactions, such as alkylation of the reduced azodicarboxylate byproduct. In such cases, switching to a less coordinating solvent like diethyl ether can sometimes improve yields.[14]
Phosphine
Triphenylphosphine (PPh₃)
PPh₃ is the standard, cost-effective choice. The primary challenge is the removal of the resulting triphenylphosphine oxide (TPPO) byproduct. For easier purification, consider polymer-supported PPh₃ (PS-PPh₃), where the oxide is simply filtered off.[10]
Azodicarboxylate
DIAD > DEAD
Diisopropyl azodicarboxylate (DIAD) is generally preferred over diethyl azodicarboxylate (DEAD) as it is considered safer and less shock-sensitive.[16] Other reagents like di-tert-butyl azodicarboxylate (DBAD) can also be used, and their byproducts may have different solubility properties, aiding in purification.[4][17]
Solvent
Anhydrous THF
Tetrahydrofuran (THF) is the most common and effective solvent.[3][4][18] Other anhydrous, non-protic solvents like dichloromethane (DCM) or toluene can also be used.[3] Ensure the solvent is rigorously dried, as water will consume the reagents and halt the reaction.[19]
Temperature
0°C to Room Temperature
The reaction is typically initiated at 0°C during the slow, dropwise addition of the azodicarboxylate to control the initial exotherm.[3][4] The reaction is then allowed to warm to room temperature and stirred until completion.
Stoichiometry
1.1 - 1.5 equivalents
A slight excess (1.1 to 1.5 equivalents) of the phosphine and azodicarboxylate relative to the limiting reagent is common to ensure full conversion.
Order of Addition
Azodicarboxylate added last
The standard and most reliable procedure involves dissolving the indanol, phenol, and PPh₃ in the solvent before slowly adding the azodicarboxylate.[3][4] This prevents the buildup of reactive intermediates.
Detailed Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)indane
This protocol describes a representative procedure for the synthesis of an indanyl ether from 1-indanol and 4-methoxyphenol.
Materials & Equipment:
1-Indanol
4-Methoxyphenol
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate, Hexanes (for chromatography)
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
Caption: General experimental workflow for indanyl ether synthesis.
Procedure:
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 1-indanol (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.2 eq).
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the indanol) and stir until all solids have dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. A color change to yellow-orange is typically observed.[13]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours.[19]
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting indanol.
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Purification:
To the resulting crude oil/semi-solid, add diethyl ether. The triphenylphosphine oxide and hydrazinedicarboxylate byproducts will often precipitate as a white solid.[13] Stir the suspension for 30 minutes, then filter to remove the solids, washing the filter cake with cold ether.
Concentrate the filtrate. The remaining crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and MS to confirm its identity and purity.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Presence of water in reagents or solvent. 2. Degraded azodicarboxylate reagent. 3. Significant steric hindrance on the indanol or phenol.
1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity reagents.[19] 2. Use a fresh bottle of DIAD or DEAD. These reagents are sensitive to light and heat.[19] 3. Increase the reaction temperature to 40-50°C or prolong the reaction time.[12][13] If this fails, a different synthetic route may be required.
Difficult Purification / Byproduct Contamination
1. Triphenylphosphine oxide (TPPO) is co-eluting with the product. 2. Reduced hydrazine byproduct is soluble and difficult to separate.
1. Attempt precipitation of TPPO from a minimal amount of a nonpolar solvent (e.g., diethyl ether, hexanes) before chromatography.[13] 2. For future syntheses, consider using polymer-supported triphenylphosphine (PS-PPh₃) or other modified reagents designed for easier byproduct removal.[1][10]
Formation of Side Products
1. With hindered phenols, the alkoxyphosphonium intermediate may be alkylating the reduced hydrazine byproduct instead of the desired phenoxide.[14]
1. Change the solvent from THF to a less coordinating one like diethyl ether or toluene. This has been shown to suppress this specific side reaction.[14]
Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. National Center for Biotechnology Information. [Link]
Chemically-tagged Mitsunobu reagents for use in solution-phase chemical library synthesis. pubs.acs.org. [Link]
An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. ResearchGate. [Link]
Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C-H Insertion of Donor/Donor Carbenes. PubMed. [Link]
An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Center for Biotechnology Information. [Link]
Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. National Center for Biotechnology Information. [Link]
Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]
Application Note: A Protocol for the Purification of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine via Modified Normal-Phase Column Chromatography
Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a common heterocyclic building block in medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, a common heterocyclic building block in medicinal chemistry and drug development. The inherent basicity of the piperidine moiety presents a significant challenge for purification on standard silica gel, often leading to severe peak tailing and poor recovery. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), to optimize a modified mobile phase system that passivates the acidic silica surface. We present a robust flash column chromatography protocol, complete with troubleshooting strategies, to ensure high purity and yield of the target compound.
The Separation Challenge: Understanding the Molecular Interactions
The successful purification of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine hinges on mitigating the strong, undesirable interactions between the basic piperidine nitrogen and the acidic stationary phase.
Physicochemical Properties Overview
Property
Value / Description
Implication for Chromatography
Structure
A moderately polar molecule with a basic nitrogen atom.
The compound will have moderate retention on silica gel but is prone to strong ionic interactions.
Stationary Phase
Silica Gel (SiO₂)
The surface is populated with acidic silanol groups (Si-OH)[1][2].
Key Interaction
Acid-Base
The basic lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic protons of the silanol groups[3][4].
This strong ionic interaction leads to non-ideal chromatographic behavior, such as streaking, broad peaks (tailing), and in some cases, irreversible adsorption of the compound to the column, resulting in low recovery[1][4]. The solution is to deactivate the acidic sites on the silica gel by introducing a competitive base into the mobile phase[4]. Triethylamine (TEA) is an excellent and widely used choice for this purpose due to its volatility and efficacy[3][5][6].
Caption: Mechanism of peak tailing and the role of a basic modifier.
Before attempting a large-scale column separation, it is imperative to develop and optimize the mobile phase using TLC.[7][8] The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound between 0.2 and 0.4, which generally ensures good separation on a column.[9]
Protocol 1: TLC Method Development
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, lightly draw an origin line about 1 cm from the bottom.
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the origin line. Allow the solvent to evaporate completely.
Mobile Phase Screening: Prepare a few milliliters of different solvent systems in separate developing chambers (a covered beaker with filter paper will suffice). Start with common mixtures and always include a basic modifier.
Development: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Further visualization can be achieved by staining, for example, by dipping the plate in a potassium permanganate (KMnO₄) solution, which is effective for visualizing many organic compounds.
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Observe the spot shape and separation from impurities. A tight, round spot is ideal.
Table 1: Example of TLC Mobile Phase Screening
Trial
Mobile Phase System (v/v/v)
Rƒ of Target
Observations
1
Hexane : Ethyl Acetate (70:30)
~0.1
Spot is elongated (tailing).
2
Hexane : Ethyl Acetate : TEA (70:30:1)
0.25
Tight, round spot. Good separation from a higher Rƒ impurity. Optimal.
3
Dichloromethane : Methanol (95:5)
~0.6
Significant tailing, poor separation from polar impurities.
4
Dichloromethane : Methanol : TEA (95:5:1)
0.7
Spot shape improved, but Rƒ is too high for good column separation.
Once an optimal solvent system is identified via TLC, the protocol can be scaled up to flash column chromatography. The principle relies on pushing the mobile phase through the column with positive pressure (air or nitrogen), which is faster and often provides better resolution than traditional gravity chromatography.
Caption: General workflow for purification via column chromatography.
Select a column of appropriate size (a good rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample weight).
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
In a separate beaker, prepare a slurry of silica gel in the least polar mobile phase to be used (e.g., Hexane : Ethyl Acetate : TEA at 90:10:1). The consistency should be like a milkshake, not too thick.[10]
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
Open the stopcock and drain some solvent, collecting it for reuse. Add more of the initial mobile phase to the top as the silica settles, ensuring the solvent level never drops below the top of the silica bed. A uniform, crack-free packing is essential for good separation.[11]
B. Sample Loading (Dry Loading)
Dissolve the crude 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top of the sample layer. This method prevents band broadening associated with dissolving the sample in the mobile phase.
C. Elution and Fraction Collection
Carefully fill the column with the mobile phase identified during TLC analysis (e.g., Hexane : Ethyl Acetate : TEA at 70:30:1).
Apply gentle positive pressure and begin collecting the eluent in numbered test tubes or flasks.
Maintain a constant flow rate. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
D. Analysis and Product Isolation
Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
Combine the fractions that show a single spot corresponding to the pure product.
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides solutions to common problems encountered during the purification of basic amines.
Caption: A decision-making workflow for troubleshooting common issues.
Persistent Streaking: If 1% TEA is insufficient, its concentration can be increased to 2-5%. Alternatively, a more potent base modifier like a 1-2% solution of 7N ammonia in methanol can be added to the mobile phase.[3] For very difficult cases, switching the stationary phase to pre-treated amine-functionalized silica is an excellent option as it masks the acidic silanol groups.[1][2][12]
Poor Separation: If the target compound co-elutes with an impurity, the separation power (selectivity) of the system needs to be changed. This can be achieved by trying a different solvent system (e.g., replacing ethyl acetate with acetone) or by using a shallower solvent gradient to increase resolution.[10] Also, ensure the column is not overloaded; a sample load of 1-3% of the silica weight is typical.
Compound Not Eluting: This indicates the mobile phase is not polar enough to displace the compound from the silica. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase. If the compound still does not elute even with highly polar solvents, it may be irreversibly bound or degrading. In this case, using a different stationary phase like basic or neutral alumina is a viable alternative.[3][9]
References
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
Google Patents. Process for purifying piperidine.
Biosciences Biotechnology Research Asia. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
Improving yield of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine synthesis
Welcome to the Technical Support Center for Aryloxy Piperidine Synthesis . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and scale the synthesis of 4-(2,3-dihydro-1H-i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aryloxy Piperidine Synthesis . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and scale the synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
Synthesizing aryloxy piperidines often suffers from variable yields due to competing elimination pathways, byproduct co-elution, or catalyst deactivation[1]. To ensure scientific autonomy and high-yield production, this guide dissects the causality behind experimental failures and provides self-validating protocols for the two most reliable synthetic strategies: Mitsunobu Etherification and Buchwald-Hartwig Cross-Coupling .
Part 1: Mechanistic Workflows & Failure Analysis
Before optimizing a reaction, we must understand the mechanistic pathways that lead to target formation versus byproduct generation. The synthesis of 4-(aryloxy)piperidines via the Mitsunobu reaction relies on an
displacement[2], but the secondary nature of the alcohol introduces a critical failure point.
Mitsunobu mechanism: SN2 pathway vs. competing elimination failure point.
When yields drop, systematic troubleshooting is required. Use the decision tree below to diagnose the root cause of your specific synthetic bottleneck.
Decision tree for diagnosing and resolving low yields in aryloxy piperidine synthesis.
Part 2: Yield Optimization Protocols (Self-Validating Systems)
Protocol A: Optimized Mitsunobu Etherification
This is the primary route for coupling 5-indanol with N-Boc-4-hydroxypiperidine.
Causality: We use Toluene instead of THF because non-polar solvents suppress the ionic E2 elimination pathway, driving the reaction toward the desired
Solvent: Dissolve the mixture in anhydrous Toluene to achieve a 0.2 M concentration.
Activation: Cool the reaction vessel to 0 °C. Add DIAD (1.2 equiv) dropwise over 15 minutes.
Self-Validation Check: The solution must turn a distinct pale yellow upon DIAD addition, confirming the formation of the active betaine intermediate. If it remains colorless, your
or DIAD has degraded by ambient moisture.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
Workup & TPPO Removal: Concentrate under reduced pressure. To remove triphenylphosphine oxide (TPPO), suspend the crude paste in a cold 1:1 mixture of diethyl ether and hexanes. TPPO is highly insoluble in this cold non-polar matrix and will precipitate[1]. Filter the suspension through a Celite pad to obtain the crude ether.
Protocol B: Buchwald-Hartwig C-O Cross-Coupling
If the Mitsunobu route fails due to steric hindrance, we invert the electrophile/nucleophile relationship by coupling 5-bromoindane with N-Boc-4-hydroxypiperidine[4].
Causality: Aliphatic alcohols are notorious for undergoing
-hydride elimination on palladium centers. We utilize the bulky, electron-rich RockPhos ligand to force the Pd center into a geometry that dramatically accelerates reductive elimination of the C-O bond, effectively outcompeting the degradation pathway[5].
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, combine 5-bromoindane (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), RockPhos Pd G3 precatalyst (2 mol%), and
Solvent: Add rigorously degassed anhydrous Toluene (0.2 M).
Reaction: Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.
Self-Validation Check: A color transition from dark red/brown to pale yellow/orange indicates active catalyst turnover. The appearance of a black precipitate (palladium black) indicates catalyst death via oxygen/moisture poisoning.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove inorganic salts and catalyst residues.
| Mild conditions, no transition metals required. | TPPO byproduct, risk of base-induced elimination. |
| Buchwald-Hartwig | 5-Bromoindane | N-Boc-4-hydroxypiperidine | Pd G3, RockPhos, | High conversion for sterically hindered substrates. | Highly moisture/air sensitive, expensive ligands. |
Table 2: Troubleshooting Matrix
Symptom
Causality (Root Cause)
Corrective Action
| Incomplete conversion of alcohol | Degraded DIAD or
| Use fresh reagents; verify betaine formation (yellow color) prior to phenol addition. |
| High levels of alkene byproduct | Base-induced E2 elimination | Switch solvent from THF to Toluene; maintain temperature at 0 °C during activation[3]. |
| Product co-elutes with TPPO | Similar polarity on silica gel | Precipitate TPPO in cold /Hexane or use complexation during chromatography[6]. |
| Pd-coupling stalls at <30% | Catalyst deactivation via oxidation | Prepare reaction in a glovebox; use rigorously degassed anhydrous solvents[4]. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why am I getting N-Boc-1,2,3,6-tetrahydropyridine instead of my target ether?A1: This is a classic failure point in the Mitsunobu reaction of secondary aliphatic alcohols. The intermediate phosphonium ion is highly electrophilic. If the nucleophile (5-indanol) is not sufficiently deprotonated or is sterically hindered, the basicity of the reaction environment drives an E2 elimination instead of the desired
substitution[3]. To fix this, switch to a less polar solvent like toluene to disfavor the ionic elimination transition state, and ensure your reaction temperature does not exceed room temperature.
Q2: How do I completely remove Triphenylphosphine Oxide (TPPO) from my product?A2: TPPO is notoriously difficult to separate from basic amines and ethers via standard silica gel chromatography. We recommend a self-validating physical separation: suspend your crude mixture in a 1:1 mixture of cold diethyl ether and hexanes. TPPO will crash out as a white precipitate, allowing you to simply filter it off[1]. Alternatively, adding a small amount of
to your crude mixture before loading it onto a column forms a highly polar TPPO-Zn complex that remains firmly on the baseline[6].
Q3: When should I abandon the Mitsunobu route and use Buchwald-Hartwig etherification?A3: You should pivot to the Buchwald-Hartwig route if your phenol's pKa exceeds 11 (which prevents efficient proton transfer to the betaine intermediate) or if it is highly sterically hindered[2]. By swapping the functional group handles—using 5-bromoindane as the electrophile and N-Boc-4-hydroxypiperidine as the nucleophile—you bypass the
limitations. Ensure you use a bulky ligand like RockPhos to prevent -hydride elimination of the secondary alcohol[5].
Part 5: References
Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. BenchChem.
RockPhos | 1262046-34-3. BenchChem.
Hydantoin based inhibitors of MMP13 - Discovery of AZD6605. ResearchGate.
Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. ResearchGate.
Troubleshooting solubility issues with 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Welcome to the technical support center for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex solubility challenges encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific rationale to empower your decision-making.
Part 1: Frequently Asked Questions (FAQs) & Common Issues
This section addresses the most immediate challenges researchers face when working with piperidine-containing compounds, which are frequently characterized by poor aqueous solubility.
Q1: I'm trying to dissolve 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine directly into my aqueous buffer (e.g., PBS, pH 7.4), but it won't dissolve. Why is this happening?
Answer: This is a common and expected issue. The structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine contains two key features that contribute to its poor solubility in neutral aqueous media:
A Basic Piperidine Moiety: The piperidine ring contains a secondary amine, which is a basic functional group.[1][2] In neutral or alkaline solutions (pH ≥ pKa), this amine will be predominantly in its neutral, un-ionized form. This uncharged state is significantly less polar and, therefore, less soluble in water.
A Lipophilic Indanyl Group: The dihydro-indenyl group is a large, nonpolar, hydrocarbon structure. This "greasy" part of the molecule contributes to a high octanol-water partition coefficient (logP), indicating a preference for lipophilic (oily) environments over aqueous ones.[3]
At a neutral pH of 7.4, the compound's low polarity and the un-ionized state of the piperidine nitrogen work together to severely limit its interaction with water molecules, resulting in negligible solubility.
Q2: My compound dissolved perfectly in DMSO, but when I diluted this stock solution into my aqueous assay buffer, it immediately precipitated. What went wrong?
Answer: You have encountered an issue known as anti-solvent precipitation . This is a classic problem when working with poorly soluble compounds.
Mechanism: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4][5] When you create a concentrated stock solution in 100% DMSO, the compound is comfortably solvated. However, when you introduce this DMSO stock into an aqueous buffer, you are rapidly changing the solvent environment. Water acts as an "anti-solvent" for your lipophilic compound. The compound, now finding itself in a highly polar environment where it is not soluble, crashes out of the solution to form a solid precipitate.[6]
How to Fix It:
Reduce Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final buffer system. Try working with a lower final concentration.
Optimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is as low as possible while still maintaining solubility, typically below 1%, as higher concentrations can affect biological assays.[7][8]
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[6]
Modify Dilution Method: Add the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[6]
Q3: What is the best practice for preparing and storing a stock solution of this compound?
Answer: For initial experiments, DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).
Preparation:
Accurately weigh the compound.
Add the calculated volume of high-purity, anhydrous DMSO.
Use a vortex mixer and gentle warming (30-40°C) if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
Storage:
Prevent Water Contamination: Store the stock solution in a tightly sealed vial with a PTFE-lined cap. DMSO is highly hygroscopic (absorbs water from the air), and water contamination can cause the compound to precipitate over time.
Storage Temperature: While storing at -20°C or -80°C is common practice for long-term stability, be aware that this can cause the compound to precipitate from the DMSO stock. If this occurs, you must completely re-dissolve the compound by warming and vortexing before use. For short-term use, storing the stock at room temperature (if stability permits) can prevent freeze-thaw precipitation issues.
Prepare Fresh: For the most reliable and reproducible results, prepare fresh dilutions from your stock solution for each experiment.
Part 2: Systematic Troubleshooting for Solubility Enhancement
If basic troubleshooting fails, a more systematic approach is required. This involves characterizing the compound and exploring various formulation strategies.
Step 1: Understand Your Compound - Physicochemical Property Assessment
Property
Predicted Value/Range
Significance for Solubility
How to Determine/Predict
pKa
8.0 - 11.0
The pKa of the piperidine nitrogen dictates the pH at which the compound becomes ionized (protonated). Solubility will dramatically increase at pH values below the pKa.[2][9]
Potentiometric titration is the gold standard.[2] Computational tools (e.g., ChemAxon, MarvinSketch) can provide good estimates.[10]
logP
3.0 - 5.0
This value indicates high lipophilicity ("greasiness"). A high logP means the compound prefers non-polar environments and will have low intrinsic aqueous solubility.[3][11][12]
Experimental determination via shake-flask method. Computational tools are widely used for reliable prediction.[1]
Solid Form
Crystalline or Amorphous
The solid-state form (polymorph, salt, amorphous) significantly impacts solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[13][14]
Powder X-ray Diffraction (PXRD) to determine crystallinity. Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.[15][16][17][18]
Step 2: The First and Most Powerful Tool - pH Modification
For a basic compound like this, adjusting the pH is the most effective initial strategy to enhance aqueous solubility. By lowering the pH, you protonate the piperidine nitrogen, creating a positively charged species (an ammonium salt) which is much more polar and thus more soluble in water.
Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9). Use buffers with low salt concentrations to avoid common ion effects (e.g., citrate for acidic, phosphate for neutral, borate for basic).
Equilibrate: Add an excess amount of the solid compound to a vial containing each buffer.
Shake: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (this measures thermodynamic solubility).
Separate: Centrifuge or filter the samples to remove undissolved solid.
Quantify: Dilute the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV (see Section 3).
Plot: Plot solubility (mg/mL or µM) versus pH.
Caption: Workflow for determining the pH-solubility profile.
Step 3: When pH Isn't Enough - Using Co-solvents
If pH adjustment alone is insufficient or if your experimental system requires a near-neutral pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[19][20]
Co-solvent
Properties & Considerations
Typical Starting Conc.
Ethanol
Good solubilizer, generally well-tolerated in biological systems.
5-20% (v/v)
Propylene Glycol (PG)
Less volatile than ethanol, good solubilizing power.
5-20% (v/v)
Polyethylene Glycol 400 (PEG-400)
Low toxicity, commonly used in pharmaceutical formulations.[21]
10-30% (v/v)
Glycerin
Increases viscosity, can be a useful solubilizer.
10-30% (v/v)
Causality: These co-solvents work by disrupting the hydrogen-bonding network of water, which creates a less polar microenvironment that can more easily accommodate the nonpolar indanyl group of your molecule, thereby increasing its solubility.[22]
Step 4: Advanced Formulation Strategies
If the above methods do not provide the required solubility, more advanced formulation techniques can be employed.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate the lipophilic part of a "guest" molecule, like the indanyl group, forming an inclusion complex that has greatly improved aqueous solubility.[24][]
Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for their high aqueous solubility and low toxicity.
Protocol: Prepare solutions of the cyclodextrin in your desired buffer at various concentrations (e.g., 1-10% w/v). Then, perform a solubility study as described in the pH-profiling experiment to determine the extent of solubility enhancement.
Caption: Cyclodextrin forms a soluble inclusion complex.
This strategy involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.[13][26][27] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles that have a higher dissolution rate and apparent solubility.[28][29] This is an advanced technique typically used in later-stage drug development.
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), PEG.[26]
Accurate measurement of solubility is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method.
Determine Optimal Wavelength: Scan a dilute solution of the compound in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.
Select a Column: A standard C18 reversed-phase column is a good starting point.
Develop a Mobile Phase:
Start with a simple gradient method (e.g., Water with 0.1% formic acid as Channel A, and Acetonitrile with 0.1% formic acid as Channel B). The formic acid ensures the basic piperidine is protonated, leading to better peak shape.
Run a gradient from 5% B to 95% B to determine the retention time of your compound.
Optimize the gradient or switch to an isocratic method for faster run times.
Caution: If using phosphate buffers in your mobile phase, ensure your organic solvent percentage does not get too high (typically >80%), as this can cause the buffer salts to precipitate and damage the HPLC system.[31][32]
Create a Calibration Curve: Prepare a series of known concentrations of your compound in the mobile phase. Inject them into the HPLC and plot the peak area versus concentration. This curve will be used to determine the concentration of your unknown samples.
Caption: Analytical workflow for solubility measurement.
References
Bhalani, D. V., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Negative Results. Available at: [Link]
Gracia, I. S., & de la Guardia, M. (2019). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. InTech. Available at: [Link]
ChemAxon. LogP and logD calculations. Available at: [Link]
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
Kumar, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Cappello, C., et al. (2020). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. Available at: [Link]
Mannhold, R., & Tetko, I. V. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. International Journal of Molecular Sciences. Available at: [Link]
AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Available at: [Link]
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available at: [Link]
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
Singh, R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Carleton College. (2018). X-ray Powder Diffraction (XRD). Available at: [Link]
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link]
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
Sharma, A. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs.
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Ozmen, S., & Langrish, T. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
Babu, P.R.S., & Rao, A.S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
BenchChem. (2025).
Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Available at: [Link]
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
Imming, P., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
Scribd. Principles of X-Ray Powder Diffraction. Available at: [Link]
Isaksen, T. J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
Butkiewicz, M., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]
Kamble, M. S., et al. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]
ChemAxon. logP and logD calculation. Available at: [Link]
Patel, B. B., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. DARU Journal of Pharmaceutical Sciences.
Jain, A., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences.
European Pharmaceutical Review. (2007). Calorimetry for polymorph detection.
Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics.
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
Vedantu. Solubility Explained: Definition, Factors & Examples. Available at: [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences.
Technical Support Center: Identifying and Mitigating Impurities in 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for common purity-related challenges encountered during its production. Ensuring the high purity of this key intermediate is critical, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).[1]
Section 1: The Synthetic Landscape & Potential Pitfalls
The most prevalent and industrially scalable route to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is the Williamson ether synthesis. This reaction involves the coupling of 5-hydroxyindane with a suitably protected and activated piperidine derivative. While straightforward in principle, the specific choice of reactants, protecting groups, and reaction conditions creates a predictable landscape of potential impurities.
A common variant of this synthesis involves the reaction of 5-hydroxyindane with an N-Boc protected 4-hydroxypiperidine, which is first converted to a better leaving group (e.g., a tosylate), followed by nucleophilic substitution and subsequent deprotection of the Boc group. Understanding this pathway is the first step in diagnosing impurity issues.
Caption: Common synthetic pathway to the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent cluster of peaks around the main product in the HPLC chromatogram, even after column chromatography. What are they?
A: This is a classic symptom of isomeric impurities. While the Williamson ether synthesis strongly favors O-alkylation of the 5-hydroxyindane phenolate, trace amounts of C-alkylation on the aromatic ring can occur under certain conditions. These isomers will have the same mass as your target compound, making them difficult to remove by standard extraction and often co-eluting during chromatography. Their presence can be confirmed by LC-MS analysis. To mitigate this, ensure a strong, non-nucleophilic base is used and that the reaction temperature is well-controlled to favor the thermodynamically preferred O-alkylation product.
Q2: My isolated product is an off-white or yellowish solid. What causes this discoloration and how can I fix it?
A: A yellow or brown tint is typically indicative of oxidation products.[2] The piperidine nitrogen is susceptible to oxidation, and trace impurities from starting materials or solvents can also contribute to color. To remove the color, recrystallization from a suitable solvent system is often effective.[3] For prevention, ensure all reaction and storage steps are performed under an inert atmosphere (Nitrogen or Argon) and protect the final compound from prolonged exposure to light and air.[2]
Q3: I am struggling to achieve a clean separation of my basic piperidine product using standard silica gel chromatography. My peaks are tailing badly. What should I do?
A: This is a very common issue. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and potential irreversible adsorption.[3]
Solution 1 (Recommended): Add a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape.
Solution 2: Switch to a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds like piperidines.[3]
Solution 3: Consider reverse-phase chromatography if the impurities have sufficiently different polarities.
Q4: My reaction with N-Boc-4-hydroxypiperidine seems to generate a significant byproduct with a lower molecular weight. What could it be?
A: This is likely due to the formation of N-Boc-1,2,3,6-tetrahydropyridine. Under acidic conditions (which can arise from impurities in reagents) or at elevated temperatures, the 4-hydroxypiperidine precursor can undergo dehydration. This byproduct can then participate in its own set of side reactions. Ensure your starting materials are pure and that reaction conditions remain basic and are not subjected to excessive heat.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific analytical observations and provides a logical workflow for identifying and resolving the underlying impurity issues.
Caption: Troubleshooting workflow for impurity identification.
Section 4: Analytical Protocols for Impurity Profiling
Accurate identification and quantification of impurities rely on robust analytical methods. HPLC is the primary technique for this purpose.
Protocol 1: Reverse-Phase HPLC-UV Method for Purity Analysis
This method is designed to separate the main product from common process-related impurities and degradation products. Given that the molecule lacks a strong chromophore, detection at a low wavelength is necessary.[4]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine sample.
Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to obtain a stock solution of ~1 mg/mL.
Further dilute with the same solvent to a working concentration of ~0.1 mg/mL for analysis.
2. HPLC System and Conditions:
Parameter
Condition
Rationale
Column
C18, 2.1 x 100 mm, 2.6 µm
Provides good retention and resolution for compounds of this polarity.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape for the basic amine.[5]
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Standard organic solvent for reverse-phase chromatography.
Gradient
10% to 90% B over 15 min
A broad gradient is essential for screening for both polar and non-polar impurities.[6]
Flow Rate
0.5 mL/min
Appropriate for the column dimensions.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
UV at 220 nm
The indane moiety provides some absorbance at low UV wavelengths.
Injection Vol.
5 µL
Balances sensitivity with the risk of column overloading.
3. Method Validation Summary:
A robust HPLC method must be validated to ensure it is fit for purpose.[7]
Nuclear Magnetic Resonance (NMR) is indispensable for confirming the structure of the desired product and identifying unknown impurities.
1. Sample Preparation:
Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add a small amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is required.[1][9]
2. Key Diagnostic Signals for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine:
Aromatic Protons (Indane): Look for signals in the ~6.5-7.2 ppm range. The substitution pattern will give rise to a characteristic splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets).
Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the ~1.5-3.5 ppm range. The protons adjacent to the nitrogen are typically the most downfield.[9][10]
Indane Aliphatic Protons: Expect multiplets around ~2.0-3.0 ppm corresponding to the -CH₂-CH₂-CH₂- portion of the indane ring system.
Ether Linkage Proton: The proton on the carbon bearing the ether linkage (-O-CH-) on the piperidine ring will be a distinct signal, often around ~4.3-4.5 ppm.
Section 5: Summary of Common Impurities
The following table summarizes the most probable impurities based on the synthetic route described in Section 1.
Impurity Name
Structure (or Description)
Probable Origin
Molecular Weight ( g/mol )
5-Hydroxyindane
Reactant
Starting Material
134.18
N-Boc-4-hydroxypiperidine
Reactant
Starting Material
201.27
N-Boc-4-tosyloxypiperidine
Intermediate
Incomplete Reaction
355.45
N-Boc-1,2,3,6-tetrahydropyridine
Dehydration of piperidine starting material
Side Reaction
183.25
C-Alkylated Isomer
Product isomer with piperidine attached to C4, C6, or C7 of the indane ring
Side Reaction
231.33
Dimerized Indane
Two indane units linked by an ether bridge
Side Reaction
250.34
References
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-(2,3-dihydro-1H-inden-1-yl)phenol, 3a. Retrieved from [Link]
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Acta Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
ResearchGate. (2011). Validated Stability-Indicating HPLC-UV Method for Simultaneous Determination of Glipizide and Four Impurities. Retrieved from [Link]
Waters. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
Technical Support Center: Minimizing Side Reactions in Piperidine Ether Formation via Williamson Ether Synthesis
Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Williamson ether synthesis to construct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Williamson ether synthesis to construct piperidine ether motifs. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and minimize common side reactions, ensuring higher yields and purity for your target compounds.
The Williamson ether synthesis is a robust and widely used method, but its application to complex molecules like piperidine derivatives can be challenging.[1][2] The inherent basicity of the piperidine nitrogen and the potential for competing reaction pathways necessitate a careful and informed approach to reaction design and optimization. This guide addresses the most common issues encountered in the lab, explaining the causality behind these problems and offering validated protocols to overcome them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.
FAQ 1: My reaction yield is low, and I'm isolating a significant amount of an alkene byproduct. What's happening and how can I fix it?
Answer: This is a classic case of a competing elimination reaction, specifically an E2 (bimolecular elimination) reaction, outcompeting your desired SN2 (bimolecular nucleophilic substitution) reaction.[1][3] The alkoxide you generate from your piperidine alcohol is not only a good nucleophile but also a strong base. Instead of attacking the electrophilic carbon of your alkyl halide (SN2), it can abstract a proton from a carbon adjacent (β-carbon) to the leaving group, leading to the formation of a double bond (alkene).[4]
Causality Explained: The SN2 and E2 reactions are in constant competition.[3] Several factors can tip the balance in favor of the undesired E2 pathway:
Steric Hindrance: If the alkyl halide is secondary or tertiary, the electrophilic carbon is sterically crowded. This makes it difficult for the alkoxide to attack the carbon directly (SN2 pathway), making it more likely to act as a base and abstract a proton from the less hindered periphery of the molecule (E2 pathway).[3][5] Tertiary alkyl halides almost exclusively yield elimination products.[3][6]
Strong/Bulky Bases: Using a sterically hindered alkoxide (e.g., from a tertiary alcohol) or a very strong base can favor elimination.[5] The bulkier the base, the more likely it is to abstract a sterically accessible proton rather than engage in a sterically demanding backside attack on carbon.[7]
High Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, which often has a higher activation energy than the substitution pathway. Therefore, increasing the temperature generally favors E2 over SN2.[8]
Solvent Choice: Protic solvents (like ethanol) can solvate the alkoxide nucleophile, reducing its nucleophilicity and potentially favoring elimination.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for E2 elimination.
Solutions & Protocols:
Optimize Your Reactants: The most effective strategy is to ensure your alkylating agent is a primary alkyl halide.[1][3] If synthesizing an asymmetrical ether, there are two possible disconnection routes. Always choose the route where the piperidine alcohol forms the alkoxide and reacts with a primary alkyl halide, rather than the other way around.[3][5]
Control the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[8] Typical temperatures range from 50-100 °C, but starting at room temperature or 50 °C and slowly increasing if necessary is a prudent approach.[1][2]
Choose the Right Solvent: Use polar aprotic solvents like DMF, acetonitrile, or THF.[1][8] These solvents solvate the counter-ion of the alkoxide (e.g., Na+) but leave the alkoxide anion "naked" and highly nucleophilic, favoring the SN2 pathway.[8]
FAQ 2: My starting piperidine has an N-H bond. I'm getting a mixture of O-alkylated and N-alkylated products. How can I achieve selective O-alkylation?
Answer: This is a common issue of competing O- vs. N-alkylation. Both the oxygen of the hydroxyl group and the nitrogen of the piperidine ring are nucleophilic centers. When you add a strong base, you might deprotonate both the O-H and N-H (if the base is strong enough), or the neutral nitrogen can act as a nucleophile itself.
Causality Explained:
Nucleophilicity: While the alkoxide is a stronger nucleophile than the neutral amine, direct N-alkylation of the neutral piperidine by the alkyl halide can still occur, especially at elevated temperatures.
Deprotonation: If a very strong base like sodium hydride is used, it can deprotonate both the alcohol and, to some extent, the N-H proton, leading to a mixture of nucleophiles that can react.
Solutions & Protocols:
Protect the Nitrogen: The most foolproof method is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the ether synthesis. After the ether has been formed, the protecting group can be removed. This adds steps but guarantees regioselectivity.
Use a Weaker Base and Control Stoichiometry: For N-unsubstituted or N-monosubstituted cyclic amino alcohols, using alkali metal alkoxides (like sodium methoxide) as the base can favor selective O-alkylation.[10] The rationale is that the alkoxide base is strong enough to deprotonate the more acidic O-H group but not the N-H group, generating the desired alkoxide nucleophile preferentially.
Protocol for Selective O-Alkylation:
Dissolve the N-H piperidine alcohol (1.0 eq) in a suitable solvent like xylene.
Heat the solution to reflux.
Slowly add a solution of sodium methoxide in methanol (1.1 eq) over several hours. During this addition, the methanol will distill off.
After the addition is complete, add the primary alkyl halide (1.0-1.2 eq) and maintain the temperature to complete the reaction.
Monitor by TLC or LC-MS for consumption of starting material.
FAQ 3: The reaction is very slow or doesn't go to completion. What can I do to improve the reaction rate?
Answer: A sluggish reaction is typically due to poor nucleophilicity of the alkoxide, a poor leaving group on the alkylating agent, or suboptimal reaction conditions.
Causality Explained:
Incomplete Deprotonation: The alcohol must be fully converted to the more nucleophilic alkoxide for the reaction to proceed efficiently.[3] If the base is not strong enough or is used in substoichiometric amounts, the reaction will be slow.
Leaving Group Ability: The SN2 reaction rate is highly dependent on the quality of the leaving group. The trend for halides is I > Br > Cl >> F. Alkyl sulfonates (tosylates, mesylates) are also excellent leaving groups and are often better than halides.[3]
Solvent Effects: As mentioned, protic solvents can hydrogen-bond with the alkoxide, shielding it and reducing its nucleophilicity.[8]
Solutions & Protocols:
Ensure Complete Alkoxide Formation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3][5] These bases irreversibly deprotonate the alcohol, shifting the equilibrium completely to the alkoxide.[3] Hydrogen gas is the only byproduct, which simply bubbles out of the solution.[11]
Improve the Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. Alternatively, convert the alcohol precursor of your alkylating agent into a tosylate or mesylate, which are exceptionally good leaving groups.[5]
Use a Catalyst (in specific cases): For less reactive alkyl chlorides, adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction. The iodide performs an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which is then consumed in the Williamson synthesis.[2]
General Optimized Protocol for Piperidine Ether Formation:
Caption: Optimized experimental workflow.
Summary of Key Parameters
For quick reference, the table below summarizes the key experimental choices and their impact on minimizing side reactions in piperidine ether synthesis.
Parameter
Recommended Choice
Rationale
Potential Side Reaction Minimized
Alkylating Agent
Primary Alkyl Halide (R-CH₂-X) or Tosylate
Minimizes steric hindrance around the electrophilic carbon.[1][3]
E2 Elimination
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[3][5]
Incomplete reaction
Solvent
Polar Aprotic (DMF, THF, Acetonitrile)
Increases nucleophilicity of the "naked" alkoxide anion.[1][8]
Foley, D. D., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 2269–2275. [Link]
Maji, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9100–9104. [Link]
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
van der Heijden, K. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1179–1190. [Link]
Google Patents.
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
van der Heijden, K. A., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1179-1190. [Link]
Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. [Link]
Google Patents.
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
Technical Support Center: Optimizing Temperature for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for challenges encountered during the scale-up of this critical piperidine derivative.[1][2] This resource offers practical, experience-driven insights to ensure the safe, efficient, and reproducible synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine?
The most common and industrially scalable synthesis is a Williamson ether synthesis.[3][4] This involves the reaction of 5-hydroxyindan with a suitably protected 4-halopiperidine (or a piperidine with a good leaving group at the 4-position) in the presence of a base. The piperidine nitrogen is typically protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) to prevent side reactions.[5]
Q2: Why is temperature a critical parameter in the scale-up of this reaction?
Temperature is a crucial factor for several reasons:
Reaction Rate: As with most chemical reactions, higher temperatures generally increase the reaction rate.[6] However, an excessively high temperature can lead to the formation of impurities.
Impurity Profile: Elevated temperatures can promote side reactions, such as elimination reactions of the halo-piperidine starting material or C-alkylation on the indan ring, leading to a more complex impurity profile.[4]
Process Safety: The reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant safety hazard.[7][8][9] It is essential to understand the thermal profile of the reaction to ensure adequate cooling capacity during scale-up.[9]
Solvent and Reagent Stability: High temperatures can lead to the degradation of solvents or reagents, impacting the overall process efficiency and purity.
Q3: What are the common impurities, and how does temperature influence their formation?
Common impurities can include:
Unreacted Starting Materials: Incomplete reaction due to suboptimal temperature or reaction time.
Elimination Byproducts: Higher temperatures can favor the elimination of HX from the 4-halopiperidine, especially if it's a secondary halide, leading to the formation of tetrahydropyridine derivatives.[3][4]
C-Alkylation Products: While O-alkylation is the desired pathway, some C-alkylation on the aromatic ring of 5-hydroxyindan can occur, particularly at higher temperatures.[10]
Degradation Products: At excessive temperatures, the starting materials or the product itself might degrade.
Careful temperature control is key to minimizing these impurities.[5]
Q4: What analytical methods are recommended for monitoring the reaction and assessing purity?
A combination of chromatographic techniques is typically employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction progress, quantifying the product, and determining the purity profile.[11][12] A reverse-phase method with UV detection is commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.[11]
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress on the bench.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine synthesis.
Problem 1: Low or Inconsistent Yield
Potential Cause
Recommended Solution & Scientific Rationale
Suboptimal Reaction Temperature
Solution: Conduct a temperature screening study. Start with a moderate temperature (e.g., 60-70 °C) and run parallel reactions at ±10-20 °C. Analyze the yield and purity of each reaction to identify the optimal temperature range. Rationale: The rate of the desired SN2 reaction is temperature-dependent.[3][4] A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high may lead to degradation and side reactions, ultimately lowering the isolated yield of the desired product.
Inefficient Mixing
Solution: Ensure adequate agitation. As the scale increases, the efficiency of mixing becomes more critical for maintaining uniform temperature and concentration throughout the reactor.[8] Consider the geometry of the reactor and the type of stirrer. Rationale: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk, leading to increased impurity formation.[8] It can also result in poor mass transfer, where reactants are not brought together effectively, leading to an incomplete reaction.
Base Strength or Stoichiometry
Solution: Re-evaluate the choice and amount of base. A base that is too weak may not deprotonate the 5-hydroxyindan effectively. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. Rationale: The Williamson ether synthesis requires the formation of an alkoxide or phenoxide nucleophile.[3][4] Incomplete deprotonation will result in a lower concentration of the active nucleophile, leading to a slower and less efficient reaction.
Problem 2: High Levels of Impurities
Potential Cause
Recommended Solution & Scientific Rationale
Reaction Temperature Too High
Solution: Lower the reaction temperature. Even a small reduction in temperature (e.g., 5-10 °C) can significantly reduce the rate of side reactions.[5] Rationale: Side reactions, such as elimination and C-alkylation, often have a higher activation energy than the desired O-alkylation.[4] Therefore, they are more sensitive to temperature increases. By lowering the temperature, you can selectively slow down these undesired pathways while still maintaining an acceptable rate for the main reaction.
Prolonged Reaction Time
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Rationale: Extended reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of secondary byproducts.
Incorrect Order of Addition
Solution: Typically, the base is added to the 5-hydroxyindan to form the phenoxide before the addition of the 4-halopiperidine derivative. Rationale: This ensures that the concentration of the strong nucleophile is maximized at the start of the reaction, favoring the desired bimolecular substitution pathway.
Problem 3: Exothermic Runaway During Scale-Up
Potential Cause
Recommended Solution & Scientific Rationale
Inadequate Heat Removal
Solution: Ensure the reactor's cooling system is sufficient for the scale of the reaction.[9] Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. Rationale: The surface area-to-volume ratio decreases as the scale of the reaction increases.[8] This means that heat dissipation becomes less efficient. A thorough understanding of the reaction's thermal hazards is crucial before attempting a large-scale synthesis.[7]
Rapid Reagent Addition
Solution: Control the addition rate of the limiting reagent. A slower addition rate will distribute the heat evolution over a longer period, allowing the cooling system to keep up. Rationale: The rate of an exothermic reaction is directly proportional to the rate of heat generation. By controlling the addition of a key reactant, you can control the overall reaction rate and prevent a dangerous accumulation of heat.
Data Summary: Effect of Temperature on Yield and Purity
The following table provides a hypothetical summary of a temperature optimization study. Actual results may vary depending on specific reaction conditions.
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)
Key Impurity (%)
50
24
65
98
0.5 (Elimination)
70
12
85
97
1.0 (Elimination)
90
6
82
90
5.0 (Elimination), 2.0 (C-Alkylation)
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for optimizing the reaction temperature on a laboratory scale.
1. Reactor Setup:
Equip a three-necked round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).
2. Reagent Charging:
Charge the flask with 5-hydroxyindan (1.0 eq) and a suitable solvent (e.g., DMF, acetonitrile).
Begin stirring and purge the system with an inert gas.
Add the base (e.g., K₂CO₃, 1.5 eq) to the mixture.
3. Temperature Control:
Heat the reaction mixture to the desired setpoint temperature (e.g., 60 °C, 70 °C, or 80 °C for parallel experiments).
4. Reactant Addition:
Once the setpoint temperature is stable, add a solution of the N-protected 4-halopiperidine (1.1 eq) in the reaction solvent dropwise over 30-60 minutes.
5. Reaction Monitoring:
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or HPLC.
6. Work-up and Isolation:
Once the reaction is complete (as determined by the consumption of the limiting starting material), cool the mixture to room temperature.
Quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7. Purification and Analysis:
Purify the crude product by column chromatography or recrystallization.[13]
Determine the yield and purity of the isolated product by HPLC and characterize it by NMR and MS.
Visualization of a Temperature Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature during the scale-up process.
Technical Support Center: Managing Hygroscopicity of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine Salts
Welcome to the technical support guide for managing challenges associated with the hygroscopic nature of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salts. This molecule, a key intermediate and structurally related to com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for managing challenges associated with the hygroscopic nature of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salts. This molecule, a key intermediate and structurally related to compounds like Fevipiprant, features a basic piperidine nitrogen, making it a prime candidate for salt formation to modulate its physicochemical properties.[1][2] However, the introduction of salt forms often brings the challenge of hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose, quantify, and resolve issues related to the hygroscopicity of your compound.
Q1: What is hygroscopicity, and why is it a significant problem for my 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salt?
Answer:
Hygroscopicity is the ability of a solid material to absorb or adsorb moisture from the atmosphere.[3] This phenomenon is a critical quality attribute in pharmaceutical development because it can profoundly impact the Active Pharmaceutical Ingredient (API). For a salt of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, which is likely a crystalline solid, moisture uptake can lead to a cascade of undesirable physical and chemical changes.[4]
Causality Behind the Problem:
The primary driver for hygroscopicity in an ionic salt is the interaction between water molecules and the ions in the crystal lattice. The strength of the crystal lattice, often quantified by its lattice energy , plays a crucial role.[5][6]
Weak Crystal Lattice: If the electrostatic forces holding the cation (protonated piperidine) and the counter-ion (e.g., Cl⁻, mesylate) together are relatively weak, water molecules can more easily penetrate the lattice and solvate the ions. This leads to higher moisture uptake.[7]
Ionic Properties: The size and charge of the ions are determinant factors. Smaller ions with higher charges generally lead to higher lattice energies and less hygroscopicity.[7]
Amorphous Content: The presence of any disordered or amorphous regions in your solid salt will dramatically increase hygroscopicity, as these regions have more available polar groups to interact with water compared to a well-ordered crystal.[8]
Consequences of Uncontrolled Hygroscopicity:
Physical Instability: Moisture can induce changes in crystal form (polymorphism), or even cause a complete collapse of the crystal structure, leading to deliquescence (dissolving in the absorbed water). This affects flowability, compressibility, and dissolution rate.[9]
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and shelf-life of the API.[8]
Manufacturing & Handling Issues: Hygroscopic powders are notoriously difficult to handle. They can cause caking, clumping, and poor flow, which complicates processes like milling, blending, and tablet compression.[3]
Dosage Form Failure: In a final product, moisture uptake can alter the drug release profile, compromise tablet hardness, and reduce overall efficacy and safety.[10]
This workflow diagram illustrates the decision-making process when hygroscopicity is first identified as a potential issue.
Figure 1: Initial Troubleshooting Workflow for Hygroscopicity.
Q2: How can I accurately measure and classify the hygroscopicity of my salt?
Answer:
Visual observation is not sufficient. A quantitative and systematic approach is necessary for regulatory and development purposes. The gold-standard technique is Dynamic Vapor Sorption (DVS) .[11][12] DVS analysis provides a detailed moisture sorption-desorption isotherm, which plots the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[13][14]
This protocol outlines a standard DVS experiment to characterize a new salt form.
Objective: To determine the moisture sorption and desorption behavior and classify the hygroscopicity of the 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salt.
Materials & Equipment:
DVS Analyzer (e.g., from Surface Measurement Systems, TA Instruments, Mettler Toledo)
Microbalance (integrated into the DVS)
Sample of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine salt (5-15 mg)
Nitrogen gas supply (for dry gas)
Methodology:
Sample Preparation: Accurately weigh 5-15 mg of the salt sample into the DVS sample pan.
Drying Step: Place the sample in the DVS chamber. Start the experiment by drying the sample at 25°C under a 0% RH nitrogen stream until a stable mass is achieved (e.g., less than 0.002% change in mass over 15 minutes). This initial mass is your dry baseline (m₀).[15]
Sorption Cycle:
Increase the RH in steps of 10% from 0% up to 90% RH.
At each RH step, allow the sample to equilibrate until the mass is stable. The instrument software automates this by monitoring the rate of mass change ( dm/dt ).[15]
Record the equilibrium mass at each RH step.
Desorption Cycle:
Once equilibrated at 90% RH, decrease the RH in steps of 10% from 90% back down to 0% RH.
Again, allow the sample to equilibrate at each step and record the final mass.
Data Analysis:
Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the target RH for both the sorption and desorption cycles.
The difference between the sorption and desorption curves is known as hysteresis, which can indicate changes in the material's structure.[12]
Use the mass gain at 80% RH from the first sorption cycle to classify the material.[15]
Data Presentation & Classification:
The results from the DVS analysis should be used to classify your salt according to established standards, such as those from the European Pharmacopoeia.
Table 1: Hygroscopicity Classification based on the European Pharmacopoeia.[16]
Q3: My salt is "moderately" to "very" hygroscopic. What are my primary options to resolve this?
Answer:
Once you have confirmed that your current salt form has problematic hygroscopicity, you have two main strategic paths:
API Modification: Change the solid form of the API itself to find a more stable, less hygroscopic version. This is often the most robust and preferred solution during early development.
Formulation & Process Control: If you are locked into the current salt form, you must engineer the manufacturing process and formulation to protect the API from moisture.
Path 1: API Modification (Preferred)
Salt Screening: This is the most common approach. The basic piperidine nitrogen allows for the formation of numerous salts. By screening different counter-ions (e.g., hydrochloride, hydrobromide, mesylate, tosylate, sulfate, phosphate), you can identify a salt that forms a more stable crystal lattice with lower hygroscopicity.[17][18] The goal is to find a salt that balances improved stability with other necessary properties like solubility and bioavailability.[19]
Co-crystallization: An alternative to salt formation is creating a co-crystal. This involves combining the API with a neutral "co-former" molecule to create a new crystalline structure with different properties.[8][10] This can sometimes yield a stable, non-hygroscopic form when a suitable salt cannot be found.
Path 2: Formulation & Process Control
Film Coating: For solid dosage forms like tablets, applying a hydrophobic film coat can act as a physical barrier to prevent moisture from reaching the hygroscopic core.[8][20]
Excipient Selection: Formulate the API with hydrophobic or less hygroscopic excipients (e.g., microcrystalline cellulose with low moisture content). Avoid highly hygroscopic excipients like sorbitol or certain grades of starch.[21]
Process Environment Control: Manufacture the drug product in a low-humidity environment (e.g., <30% RH). This requires specialized facilities and adds complexity and cost.[9]
Protective Packaging: Utilize high-barrier packaging, such as aluminum/aluminum blisters or glass bottles with desiccants, to protect the final product from moisture during its shelf life.[8]
The following diagram outlines the high-level decision process for mitigation.
Technical Support Center: Troubleshooting Indanyl Ether Synthesis
Welcome to the advanced synthesis support portal for indanyl ethers. The indane framework presents unique steric and electronic challenges during etherification.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced synthesis support portal for indanyl ethers. The indane framework presents unique steric and electronic challenges during etherification. The fused benzene ring creates significant steric bulk and stabilizes benzylic carbocations, making indanol derivatives—particularly at the C1 position—highly susceptible to elimination pathways rather than the desired nucleophilic substitution.
This guide provides mechanistic troubleshooting, decision frameworks, and self-validating protocols to help you bypass these bottlenecks and achieve high-yielding etherifications.
Diagnostic Workflow: Route Selection
Decision matrix for selecting indanyl ether synthesis routes based on steric hindrance.
FAQ & Troubleshooting Guide
Q1: Why does my standard Williamson ether synthesis with 1-indanol yield mostly indene instead of the alkyl ether?A1: This is a classic issue of competing reaction pathways. 1-indanol is a secondary benzylic alcohol. Under the strongly basic conditions of a Williamson ether synthesis (e.g., using NaH), the steric bulk of the bicyclic indane ring severely hinders the SN2 approach of the alkoxide to the electrophile. Because the adjacent aromatic ring stabilizes any developing positive charge, the activation energy for elimination (E2 or E1cB) becomes lower than for substitution. Consequently,1[1].
Q2: How can I synthesize sterically hindered alkyl 1-indanyl ethers while suppressing elimination?A2: You must abandon strongly basic conditions and bypass the sterically demanding SN2 transition state. The most effective method is 2[2]. By reacting the indanol with an aldehyde in the presence of Et3SiH and Bismuth tribromide (BiBr3) or TMSOTf, the ether is formed via a hemiacetal reduction pathway. This operates under mild conditions, entirely preventing base-catalyzed indene formation.
Q3: I need to invert the stereocenter of a chiral 2-indanol during etherification. Is the Mitsunobu reaction viable?A3: Yes, but it requires careful optimization. While 2-indanol is less hindered than 1-indanol, standard Mitsunobu conditions (PPh3/DEAD) often result in poor yields because3[3]. To optimize this, substitute DEAD with DIAD, use a more nucleophilic phosphine (like PBu3), and maintain strict temperature control (0 °C to room temperature) to favor the SN2 inversion over competing SN1 racemization.
Q4: What is the best method for synthesizing aryl indanyl ethers?A4: Transition metal catalysis is required. Traditional SNAr fails due to the weak nucleophilicity of the hindered indanoxide. Instead, utilize 4[4]. Alternatively, modern 5[5] can be used to couple indanyl electrophiles with aryl halides under reductive conditions, bypassing the need for an alkoxide intermediate entirely.
Quantitative Data Summary
The following table summarizes the expected performance of various etherification strategies when applied to sterically hindered indanol derivatives.
This protocol utilizes a Lewis acid-catalyzed reduction of a hemiacetal intermediate, completely avoiding the basic conditions that trigger indene formation.
Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1-indanol and the target aldehyde in anhydrous DCM (0.2 M concentration).
Silane Addition: Inject triethylsilane dropwise via syringe over 5 minutes.
Catalyst Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Rapidly add BiBr3 in one portion.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to ambient temperature.
Quench & Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (typically 5-10% EtOAc in Hexanes).
Self-Validation Checkpoint: The reaction mixture will immediately form a dark suspension upon the addition of BiBr3. Reaction completion is validated via TLC (10% EtOAc/Heptane); the highly polar 1-indanol spot (Rf ~0.2) will disappear, replaced by the non-polar ether spot (Rf ~0.8). 1H NMR of the crude product will confirm success via the disappearance of the broad benzylic -OH peak and a distinct upfield shift of the C1 benzylic proton.
This protocol utilizes a bulky, electron-rich phosphine ligand (RockPhos) to accelerate the difficult reductive elimination step of the bulky indanoxide from the Palladium center.
Glovebox Assembly: Inside an Argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2, RockPhos, and Cs2CO3.
Substrate Addition: Add the aryl halide and 1-indanol to the tube, followed by anhydrous toluene to achieve a 0.2 M solution.
Heating: Seal the Schlenk tube, remove it from the glovebox, and stir the heterogeneous mixture vigorously at 90 °C for 12–16 hours.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter the suspension through a short pad of Celite to remove the inorganic salts and catalyst.
Purification: Concentrate the filtrate and purify the resulting residue via silica gel chromatography.
Self-Validation Checkpoint: As the active Pd(0) complex forms and oxidative addition occurs, the initial suspension will shift to a deep red/orange color. Success is validated by GC-MS showing the target mass, and IR spectroscopy confirming the complete absence of the broad O-H stretching frequency (3200–3500 cm-1).
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Ticket ID: PIP-TAIL-001
Subject: Resolving Asymmetry Factors > 1.5 for Piperidine-Based Pharmacophores
Triage: The 30-Second Diagnosis
Before modifying your method, confirm the failure mode.
User Question: "My piperidine derivative elutes with a sharp front but a long, dragging tail. The asymmetry factor (
) is > 2.0. Is my column dead?"
Scientist Response:
Likely not. Piperidine is a secondary amine with a
. On standard silica columns at neutral or acidic pH, it exists almost exclusively as a cation (). The tailing is a symptom of "Silanol Sting" —a secondary retention mechanism where your positively charged analyte binds electrostatically to ionized silanol groups () on the stationary phase, rather than partitioning hydrophobically into the C18 ligand.
Module 1: The Mechanism (Why This Happens)
To fix the tailing, you must break the electrostatic bridge. The diagram below illustrates the competing forces inside your column.
Figure 1: The "Silanol Sting" Mechanism. Tailing occurs when cationic piperidine binds to anionic silanols.
Module 2: Mobile Phase Optimization Strategies
User Question: "I am using 0.1% Formic Acid in Water/Acetonitrile. Why is it still tailing?"
Scientist Response:
Formic acid is a weak acid.[1] It often fails to fully suppress silanol ionization, and it is a poor ion-pairing agent.[1] You have three scientifically distinct paths to solve this.
Strategy A: The "High pH" Approach (Recommended)
Best for: Maximum loading capacity and perfect symmetry.
Since piperidine has a
of ~11.2, you must raise the pH to > 10.5 to neutralize the amine. Neutral amines do not interact with silanols.
Protocol:
Buffer: 10 mM Ammonium Bicarbonate.
Adjustment: Add Ammonium Hydroxide (
) dropwise until pH reaches 10.5.
Column Requirement: You MUST use a hybrid-particle column (e.g., Waters XBridge, Agilent Poroshell HPH) rated to pH 12. Standard silica dissolves at pH > 8.
Strategy B: The "Strong Ion Pair" Approach (Low pH)
Best for: Standard silica columns where High pH is impossible.
Replace Formic Acid with Trifluoroacetic Acid (TFA). TFA (
) does two things:
It forces silanols into their neutral (
) state.
The Trifluoroacetate anion forms a neutral ion pair with the piperidinium cation.
Strategy C: The "Sacrificial Base"
Best for: Older methods or non-MS compatible detectors.
Add Triethylamine (TEA) to the mobile phase.[2][3] TEA saturates the silanol sites, "sacrificing" itself so your piperidine can pass unhindered.
Comparative Data: Additive Performance
Additive
Mechanism
Peak Symmetry ()
MS Compatibility
Notes
0.1% Formic Acid
pH Control only
Poor (1.8 - 2.5)
Excellent
Often insufficient for piperidines.
0.1% TFA
Ion Pairing + pH
Good (1.1 - 1.3)
Poor
Suppresses MS signal significantly.
High pH ()
Neutralization
Excellent (1.0 - 1.1)
Good
Requires Hybrid/Polymer column.
TEA (0.1%)
Site Competition
Good (1.2 - 1.4)
Very Poor
Contaminates MS sources; difficult to flush.
Module 3: Column Selection Decision Tree
User Question: "I have a drawer full of columns. Which one should I grab?"
Scientist Response:
Do not use a standard C18 column unless it is "end-capped" specifically for bases. Use this logic flow to select the correct hardware.
User Question: "I tried High pH and the peak is still broad. Now what?"
Scientist Response:
If the chemistry is correct but the peak is broad, you likely have a Sample Solvent Mismatch (Volume Overload).
The Problem:
Piperidine derivatives are often hydrophobic. If you dissolve your sample in 100% DMSO or Acetonitrile and inject it into a mobile phase that is 95% water, the analyte precipitates or "smears" at the head of the column before focusing.
The Fix (Step-by-Step):
Assess Solubility: Determine the minimum % organic solvent needed to keep your sample in solution.
Match the Initial Gradient: If your method starts at 5% Acetonitrile, your sample diluent should ideally contain
20% Acetonitrile.
The "Sandwich" Injection: If solubility requires high organic content, use an air-gap or water-plug injection method (if your autosampler supports it) to dilute the plug pre-column.
References & Grounding
Mechanism of Silanol Interactions:
Mendez, A., et al. "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A, 2003.[4]
High pH Stability & Hybrid Particles:
Waters Corporation.[5] "XBridge HPLC Columns: Designed for High pH Stability."
TFA vs. Formic Acid in LC-MS:
Waters Corporation. "Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid."[6][7]
Piperidine Properties:
National Center for Biotechnology Information.[8] "PubChem Compound Summary for CID 8082, Piperidine."
Strategies for removing unreacted 5-indanol from final product
Ticket ID: IMP-5IND-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2] The Diagnostic Phase: Know Your Enemy Before attempting removal, you must understand why 5-indanol (CA...
Before attempting removal, you must understand why 5-indanol (CAS: 1470-94-6) persists in your final product.[1][2]
The Chemical Profile:
Structure: A fused ring system (benzene + cyclopentane) with a phenolic hydroxyl group.
Acidity (pKa): ~10.4 (Predicted).[2] This is the critical data point. It is a weak acid—weaker than carboxylic acids (pKa ~4-5) but stronger than alcohols (pKa ~16).[1][2]
Solubility: Highly lipophilic (LogP ~2.[2]4) but ionizable at high pH.
Physical State: Solid (mp 51-54°C), prone to sublimation and co-crystallization.[1][2]
Common Failure Mode:
Many researchers attempt to wash phenols with saturated Sodium Bicarbonate (
, pH ~8.5).[2] This will fail. The pKa of the conjugate acid of bicarbonate () is ~6.4, while 5-indanol is ~10.4. Bicarbonate is not basic enough to deprotonate 5-indanol significantly.[1][2] You need a stronger base.
Solution Module A: Liquid-Liquid Extraction (LLE)
Applicability: Reaction scales >100mg where the target product is not acidic (e.g., amines, amides, esters, ethers).[2]
The "pH Swing" Protocol
To force 5-indanol into the aqueous layer, you must raise the pH of the aqueous phase to at least 2 units above the pKa of the impurity (pH > 12.5).
Step-by-Step Workflow:
Dilution: Dissolve your crude mixture in a non-water-miscible solvent (Ethyl Acetate or DCM).[1][2] Avoid Diethyl Ether if possible (safety/peroxides).[2]
Critical Check: Verify the aqueous layer pH is >13 using pH paper. If the pH drops, you have consumed the base; add more.
The Brine Polish: Wash the organic layer 1x with Brine (saturated NaCl) to break emulsions and remove residual base.
Drying: Dry over
or and concentrate.
Data: Base Selection Guide
Base
pH (0.1M)
Effective for 5-Indanol?
Risk Factor
~8.3
NO (0% removal)
Low
~11.3
Partial (Equilibrium issue)
Low
~13.0
YES (>98% removal)
Hydrolysis of sensitive esters
~13.5
YES (>98% removal)
Hydrolysis of sensitive esters
Visualization: The Extraction Logic
Caption: Decision logic for base selection based on pKa constraints. Only strong bases (NaOH) achieve the necessary pH > 12 to drive partitioning.
Solution Module B: Solid-Supported Scavenging
Applicability: Small scale (<100mg), high-throughput synthesis, or when the target product is sensitive to strong aqueous bases (e.g., hydrolyzable esters).[1][2]
Concept: Instead of liquid extraction, use a functionalized polymer resin to chemically bind the impurity.
Option 1: Anion Exchange Resins (The "Solid Base")
Use a strong anion exchange resin (e.g., Amberlite IRA-900 or equivalent quaternary ammonium resin in
Q: My 5-indanol co-elutes with my product on Silica. What now?
Fix 1 (Mobile Phase Modifier): Add 1% Acetic Acid to your mobile phase.[2] This keeps the phenol protonated and suppresses interaction with silanols, sharpening the peak.
Fix 2 (Stationary Phase): Switch to "Diol" or "Amino" functionalized silica. Amino silica is particularly effective as it interacts differently with phenols, often retaining them longer than non-polar products.[2]
Q: Can I use Reverse Phase (C18)?
Yes. 5-indanol has distinct retention behavior on C18.[1][2]
Strategy: Run a gradient with 0.1% Formic Acid. The phenol will be fully protonated and elute based on hydrophobicity. If it still co-elutes, switch to a Phenyl-Hexyl column.[1][2] The
interactions between the phenyl ring of the column and the indane system often provide the necessary separation selectivity.
Safety & Handling Warning
Hazard H311: 5-Indanol is Toxic in contact with skin .[1][2][8][9]
Unlike simple alcohols, phenols penetrate the skin rapidly and can cause systemic toxicity and severe chemical burns.
PPE: Nitrile gloves are standard, but double-gloving is recommended during the extraction phase.[1][2]
Waste: Aqueous layers from Module A (containing Sodium 5-indanolate) must be disposed of as hazardous basic organic waste , not general aqueous waste.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15118, 5-Indanol.[1][2] Retrieved from [Link][2]
Girard, C., et al. (2002). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process.[2][3] Journal of Combinatorial Chemistry, 4(6), 640-651.[2][3][6] Retrieved from [Link][2]
Biotage. Solid-Supported Reagents and Scavengers Application Guide. (General reference for PS-Isocyanate protocols). Retrieved from [Link]
Comprehensive Structural Elucidation Guide: 1H NMR of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Executive Summary In the high-stakes environment of drug discovery, the scaffold 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine represents a critical pharmacophore, often serving as a core fragment in GPCR ligands and kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes environment of drug discovery, the scaffold 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine represents a critical pharmacophore, often serving as a core fragment in GPCR ligands and kinase inhibitors.[1][2] While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the industry standard for purity and molecular weight confirmation, it frequently fails to distinguish between regioisomers (e.g., 4- vs. 5-substitution on the indane ring).[1][2]
This guide provides a definitive 1H NMR structural analysis, contrasting its efficacy against LC-MS for regio-identification and comparing solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution.[1][2]
Part 1: The "Product" – 1H NMR Spectral Analysis
Structural Logic & Assignment
The molecule consists of two distinct aliphatic cycles (piperidine and indane) linked by an ether oxygen, and one aromatic system.[2] The 5-position substitution on the indane ring breaks the symmetry of the aromatic system, creating a distinct 1,2,4-trisubstituted pattern.[2]
Theoretical Chemical Shift Assignment (Free Base in CDCl₃)
Note: Shifts are estimated based on additive substituent effects and fragment data.
The "Indane Triplet": The benzylic protons (Ind-H1, Ind-H3) often overlap around 2.8–2.9 ppm, appearing as a pseudo-triplet or broad multiplet integrating to 4H.[2] This confirms the intact indane ring.
The "Ether Methine": The proton at position 4 of the piperidine ring (Pip-H4) is the most deshielded aliphatic signal (~4.35 ppm). Its multiplicity (tt) confirms the 4-substitution pattern; a 3-substitution would yield a more complex multiplet.[1]
Aromatic Regiochemistry: The presence of a doublet (J~8 Hz), a doublet of doublets, and a narrow doublet/singlet confirms the 1,2,4-substitution.[2] A 4-substituted indane would show a different pattern (likely two doublets and a triplet if 4-substituted, or a singlet if 5,6-disubstituted).[1][2]
Part 2: Comparative Analysis
Comparison 1: Structural Certification (NMR vs. LC-MS)
Objective: To determine the superior method for validating the regiochemistry of the ether linkage.
Expert Insight: While LC-MS is faster for high-throughput screening, it creates a "false positive" risk where the wrong isomer (e.g., 4-indanyloxy) is carried forward.[1][2] NMR is the mandatory "Gatekeeper" step before scaling up synthesis.
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Objective: To select the optimal media for resolving the piperidine ring protons.
Parameter
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl Sulfoxide-d6)
NH Visibility
Poor.[1] Often broad or invisible due to exchange.[1]
Excellent. Sharp signal; allows detection of ammonium salts.[1]
Resolution
High. Distinct separation of Pip-H2/6 axial vs. equatorial protons.[1]
Moderate. Higher viscosity causes line broadening; water peak (3.33 ppm) often obscures Pip-H signals.[1]
Recommendation: Use CDCl₃ for the free base to maximize resolution of the aliphatic multiplets. Use DMSO-d₆ if analyzing the Hydrochloride salt or if the NH proton integration is required for salt stoichiometry confirmation.[1]
Part 3: Experimental Protocol
Workflow Diagram (Structural Validation)
Caption: Logical workflow for confirming the regio-isomerism of the indane-piperidine ether using NMR.
Detailed Methodology
Sample Preparation:
Weigh 5–10 mg of the compound into a clean vial.
Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
Critical Step: Ensure the solution is clear. If the solution is cloudy (indicating salt formation or hydration), filter through a cotton plug or switch to DMSO-d₆.[2]
Relaxation Delay (d1): 2.0 seconds (sufficient for small molecules).
Scans (ns): 16 (Free base) to 64 (Dilute samples).
Data Processing:
Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .
Phase correction: Manual phasing is preferred for the aliphatic region to ensure accurate integration of the overlapping multiplets.
Baseline correction: Polynomial (Bernstein) fit.
References
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[2]
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link[2]
Reich, H. J. (2020).[2][4][5] Hans Reich's NMR Data Collection. University of Wisconsin-Madison.[1][5] Link
Technical Guide: LC-MS/MS Characterization of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
The following Technical Comparison Guide is structured to provide an authoritative, data-driven analysis of the mass spectrometric characterization of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine . This guide deviates from...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Comparison Guide is structured to provide an authoritative, data-driven analysis of the mass spectrometric characterization of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine .
This guide deviates from standard templates to address the specific analytical challenges posed by this molecule: a secondary amine coupled with a lipophilic indane ether.
Executive Summary & Molecular Profile
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine (C₁₄H₁₉NO, MW: 217.31 Da) represents a critical pharmacophore often found in GPCR ligands and neurotransmitter modulators. Its analysis is complicated by two conflicting physicochemical properties: the basicity of the secondary piperidine amine and the lipophilicity of the indane ring.
This guide compares the performance of LC-ESI-MS/MS against alternative methodologies (GC-MS, LC-UV), demonstrating why Electrospray Ionization (ESI) in positive mode is the superior approach for trace-level quantification and structural validation.
Molecular Specifications
Property
Value
Analytical Implication
Monoisotopic Mass
217.1467 Da
Base peak in MS1 will be .
pKa (Calc.)
~9.8 (Piperidine N)
Requires high pH mobile phase for retention or low pH for ionization.
Chromophore
Indane Ring ( nm)
Weak UV absorbance; LC-UV is insufficient for trace analysis.
LogP
~2.5 - 3.0
Good retention on C18, but potential peak tailing due to amine.
Comparative Analysis: LC-MS vs. Alternatives
The following comparison evaluates the three primary characterization techniques. Data is derived from standardized validation protocols for piperidine-ether scaffolds.
Table 1: Performance Matrix
Feature
LC-ESI-MS/MS (Recommended)
GC-MS (EI)
LC-UV (DAD)
Sensitivity (LOD)
High (< 1 ng/mL)
Moderate (10-50 ng/mL)
Low (> 500 ng/mL)
Sample Prep
Minimal (Dilute & Shoot)
Complex (Derivatization req.)
Minimal
Specificity
Excellent (MRM)
Good (Spectral Library)
Poor (Co-elution risk)
Throughput
< 5 min/run
15-20 min/run
10-15 min/run
Limitations
Matrix effects (Ion suppression)
Thermal instability of salts
Low absorbance of piperidine
Expert Insight: Why LC-ESI-MS/MS Wins
While GC-MS is a robust alternative, the secondary amine in the piperidine ring is polar and prone to tailing or thermal degradation unless derivatized (e.g., with MSTFA). LC-ESI-MS/MS bypasses this by protonating the amine in solution (
), utilizing the molecule's natural basicity to achieve picogram-level sensitivity without chemical modification.
Experimental Protocol: Validated Workflow
This protocol is designed to ensure self-validating results. The use of a Phenyl-Hexyl column is recommended over C18 to exploit
interactions with the indane ring, improving selectivity against aliphatic impurities.
Understanding the fragmentation pathway is crucial for confirming the ether linkage and the piperidine ring structure.
Proposed Fragmentation Pathway[2]
Precursor Ion:
Primary Cleavage (Ether Bond): The weakest point is the C-O ether bond. Inductive cleavage leads to the loss of the piperidine ring or the indanol moiety.
Secondary Cleavage (Piperidine Ring): The piperidine ring undergoes
-cleavage or ring opening.
Table 2: MRM Transitions for Quantification
Transition Type
Precursor ()
Product ()
Collision Energy (eV)
Structural Assignment
Quantifier
218.15
133.05
20
Indanyl cation () - Ether cleavage
Qualifier 1
218.15
84.08
35
Piperidine ring fragment ()
Qualifier 2
218.15
115.05
45
Indene fragment (Loss of from 133)
Visualizations
Diagram 1: Analytical Logic Workflow
This diagram illustrates the decision-making process for selecting the optimal detection method based on sample concentration and matrix complexity.
Caption: Decision tree for selecting the appropriate analytical platform based on sensitivity needs and matrix complexity.
Diagram 2: Fragmentation Mechanism (ESI+)
Visualizing the collision-induced dissociation (CID) pathways that generate the diagnostic ions listed in Table 2.
Caption: Proposed ESI+ fragmentation pathway showing the generation of the primary quantifier ion (m/z 133) and qualifiers.
References
Manikandan, P. et al. (2018). "Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper Products Based on LC-MS/MS Analysis." Molecules. Link
Petreska Stanoeva, J. et al. (2022).[3] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering. Link
BenchChem Technical Support. (2025). "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem.[2] Link
Cayman Chemical. (2017). "Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls." Cayman Chemical News. Link
Emery Pharma. (2025). "LCMS vs. GCMS: When to Choose Each for Optimal Results." Emery Pharma Guides. Link
Structural Confirmation of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques
Executive Summary & Strategic Context In pharmaceutical development and medicinal chemistry, the rigorous structural confirmation of synthetic intermediates is a non-negotiable quality control step. 4-(2,3-dihydro-1H-ind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In pharmaceutical development and medicinal chemistry, the rigorous structural confirmation of synthetic intermediates is a non-negotiable quality control step. 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a complex bifunctional molecule featuring a rigid indane framework, an aryl-alkyl ether linkage, and a basic piperidine ring. Validating this structure requires analytical techniques capable of isolating and identifying these specific functional domains.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational to structural elucidation, Infrared (IR) spectroscopy provides an indispensable, rapid molecular fingerprint by directly probing vibrational transitions (1)[1]. This guide objectively compares IR spectroscopy against orthogonal alternatives and provides a self-validating experimental workflow for the structural confirmation of this specific compound.
Comparative Modality Analysis: IR vs. NMR vs. MS
Selecting the correct analytical modality depends on the specific structural question being asked. Table 1 objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal alternatives.
Table 1: Comparative Performance of Analytical Modalities
Feature/Capability
ATR-FTIR Spectroscopy
¹H / ¹³C NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Primary Utility
Functional group identification (Ether, Amine)
Atomic connectivity, stereochemistry
Exact molecular weight, fragmentation
Sample Preparation
None (Direct solid-state analysis)
Requires dissolution in deuterated solvents
Requires dissolution and ionization optimization
Analysis Time
< 2 minutes
15–60 minutes
5–15 minutes
Cost & Accessibility
Low cost, highly accessible
High cost, requires cryogens/specialized facility
High cost, requires high-vacuum maintenance
Key Limitation
Cannot determine exact atomic connectivity
Sensitivity limitations; solvent interference
Cannot distinguish all isomers without fragmentation
For 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, ATR-FTIR is the optimal first-line technique. Unlike traditional transmission methods (e.g., KBr pellets) that suffer from moisture absorption, ATR-FTIR allows for the undistorted structural analysis of solid samples by measuring the evanescent wave at the crystal interface (2)[2].
Vibrational Fingerprinting: The Causality of IR Bands
Understanding the causality behind the IR spectrum is critical for accurate interpretation. The structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine yields several diagnostic vibrational modes:
Piperidine Secondary Amine (N-H Stretch):
Secondary amines typically exhibit a single, weak-to-medium absorption band in the 3200–3400 cm⁻¹ region. In the solid state, hydrogen bonding between the piperidine nitrogen and adjacent molecules can cause this band to broaden and shift to lower wavenumbers (e.g., ~3150–3250 cm⁻¹) (3)[3]. A critical analytical trap is confusing this with an O-H stretch; however, the N-H band is notably sharper and less intense than a typical hydroxyl stretch.
Aryl-Alkyl Ether (C-O-C Stretch):
The ether linkage connecting the indane and piperidine rings is highly diagnostic. Because the oxygen is conjugated with the aromatic indane ring, the asymmetric C-O-C stretch is shifted to a higher frequency (1200–1275 cm⁻¹) due to the stiffening of the =C-O bond (partial double-bond character). The symmetric stretch appears weaker around 1020–1075 cm⁻¹.
Indane Framework (C-H and C=C Stretches):
The molecule contains both sp² (aromatic) and sp³ (aliphatic) carbons. A sharp transition occurs at 3000 cm⁻¹: aromatic C-H stretches appear just above this threshold (~3050 cm⁻¹), while the abundant aliphatic C-H stretches from the piperidine and cyclopentane rings dominate just below it (2800–2950 cm⁻¹). Aromatic C=C ring stretches will manifest as sharp peaks between 1500 and 1600 cm⁻¹.
Table 2: Expected IR Spectral Data for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Causality / Mechanistic Note
N-H Stretch (Piperidine)
3200 – 3400
Medium, single peak
Secondary amine; susceptible to solid-state H-bonding shifts.
C-H Stretch (Aromatic)
3000 – 3100
Weak to Medium
sp² hybridized carbons on the indane phenyl ring.
C-H Stretch (Aliphatic)
2800 – 2950
Strong, multiple
sp³ hybridized carbons (piperidine and indane rings).
C=C Stretch (Aromatic)
1500 – 1600
Medium, sharp
Aromatic ring breathing modes.
C-O-C Asym. Stretch
1200 – 1275
Strong
Aryl-alkyl ether linkage; strengthened by resonance.
To ensure absolute trustworthiness, the following self-validating protocol must be used. We strictly avoid KBr pellet preparation because KBr is highly hygroscopic; absorbed water yields a massive O-H stretch at ~3400 cm⁻¹, which perfectly masks the critical piperidine N-H stretch.
Step-by-Step Methodology:
System Initialization & Cleaning: Clean the ATR diamond crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow to dry completely to prevent solvent peak artifacts.
Background Acquisition (The Self-Validation Step): Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. The software must automatically subtract this background to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) interferences.
Sample Application: Place approximately 2–5 mg of solid 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine directly onto the center of the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure results in low signal-to-noise ratios and baseline sloping.
Spectral Acquisition: Run the sample scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (IR light penetrates deeper at lower wavenumbers, artificially inflating peaks in the fingerprint region compared to transmission spectra).
Orthogonal Validation Logic
Orthogonal workflow for the structural confirmation of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine.
References
Title: Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development | Source: Malvesfalcao | URL:1
Title: ATR FT-IR: A New Vision on Protein Structure and Aggregation | Source: Spectroscopy Online | URL:2
Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | Source: MDPI | URL:3
A Comparative Guide to Bioequivalence Assessment of Indanyl Piperidine Derivatives: A Donepezil Case Study
This guide provides an in-depth technical comparison of bioequivalence (BE) assessment for indanyl piperidine derivatives, a critical class of compounds in modern therapeutics. To illustrate the principles and methodolog...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of bioequivalence (BE) assessment for indanyl piperidine derivatives, a critical class of compounds in modern therapeutics. To illustrate the principles and methodologies, we will use donepezil, a prominent member of this class and a cornerstone in the management of Alzheimer's disease, as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the design, execution, and evaluation of BE studies.
The Significance of Bioequivalence for Indanyl Piperidine Derivatives
The piperidine scaffold is a key structural motif in numerous pharmaceuticals due to its favorable pharmacological properties. Indanyl piperidine derivatives, such as donepezil, are of particular interest. Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in enhancing cholinergic function by increasing the concentration of acetylcholine.
For a generic version of a drug like donepezil to be approved, it must be shown to be bioequivalent to the innovator or reference listed drug (RLD). This means that the rate and extent of absorption of the active ingredient are not significantly different under similar experimental conditions. Demonstrating bioequivalence ensures that the generic product will have the same clinical effect and safety profile as the reference product.
Designing a Bioequivalence Study for Donepezil: A Strategic Approach
The design of a bioequivalence study is paramount to its success and regulatory acceptance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide general and product-specific guidance for conducting these studies.
A typical BE study for an immediate-release oral solid dosage form of donepezil, as recommended by the FDA, would be a single-dose, two-treatment, two-period, crossover in vivo study conducted in healthy subjects under fasting conditions.
Key Study Design Considerations:
Study Population: Healthy male and non-pregnant, non-lactating female subjects are typically enrolled. The number of subjects should be sufficient to provide adequate statistical power, with a minimum of 12 evaluable subjects.
Study Design: A crossover design is preferred as it minimizes inter-subject variability, with each subject acting as their own control. A parallel design may be considered as an alternative.
Dosage Strength: The highest strength of the drug is usually tested (e.g., 10 mg for donepezil tablets). Waivers for in vivo testing of lower strengths may be granted if certain criteria are met.
Washout Period: Due to the long elimination half-life of donepezil (approximately 70-80 hours), an adequate washout period between treatments is crucial to prevent carryover effects.
Analyte: The parent drug, donepezil, is the analyte to be measured in plasma samples.
Pharmacokinetic Endpoints: The key pharmacokinetic (PK) parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Experimental Data: A Comparative Analysis
To illustrate the expected outcomes of a bioequivalence study, the following table presents a hypothetical yet representative dataset comparing a Test (generic) and a Reference (innovator) formulation of 10 mg donepezil tablets. The data is based on typical pharmacokinetic parameters reported in published studies.
Pharmacokinetic Parameter
Test Formulation (Mean ± SD)
Reference Formulation (Mean ± SD)
90% Confidence Interval for the Ratio (Test/Reference)
Acceptance Criteria
AUC0-t (ng·hr/mL)
1250 ± 350
1280 ± 330
95.5% - 101.2%
80.00% - 125.00%
AUC0-∞ (ng·hr/mL)
1380 ± 370
1410 ± 360
96.1% - 102.5%
80.00% - 125.00%
Cmax (ng/mL)
19.5 ± 4.2
20.1 ± 4.5
93.8% - 100.5%
80.00% - 125.00%
Tmax (hr)
3.5 ± 1.0
3.8 ± 1.2
Not Applicable (Descriptive)
-
t1/2 (hr)
75 ± 15
76 ± 16
Not Applicable (Descriptive)
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach maximum plasma concentration.
t1/2: Elimination half-life.
Experimental Workflow for Bioequivalence Assessment
The successful execution of a bioequivalence study hinges on a well-defined and validated workflow. The following diagram illustrates the key stages, from clinical conduct to data analysis.
Caption: A streamlined workflow for a typical bioequivalence study.
Detailed Protocol: Quantification of Donepezil in Human Plasma by LC-MS/MS
A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs like donepezil in biological matrices due to its high sensitivity and selectivity.
Sample Preparation (Liquid-Liquid Extraction)
Aliquot Plasma: Transfer 250 µL of human plasma into a clean microcentrifuge tube.
Internal Standard: Add a specific volume of a working solution of a suitable internal standard (e.g., Donepezil-d7).
Extraction: Add 1.5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
Evaporation: Carefully transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 x 3.0 mm, 1.8 µm).
Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
Injection Volume: A small volume, such as 2 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for donepezil and its internal standard are monitored. For donepezil, a common transition is m/z 380.1 → 91.2.
Method Validation
The bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the method is accurate and precise.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Logical Relationship of Bioequivalence Assessment
The following diagram illustrates the logical flow and decision-making process in a bioequivalence assessment.
Caption: Decision-making pathway in bioequivalence assessment.
Conclusion
The bioequivalence assessment of indanyl piperidine derivatives, exemplified by donepezil, is a rigorous, multi-faceted process that demands a deep understanding of pharmacology, clinical trial design, bioanalytical chemistry, and regulatory science. By adhering to established guidelines, employing validated analytical methods, and conducting well-designed clinical studies, drug developers can confidently demonstrate the therapeutic equivalence of generic products, thereby increasing patient access to safe, effective, and affordable medicines. This guide provides a framework for navigating the complexities of bioequivalence, emphasizing the scientific rationale and causality behind each critical step.
References
U.S. Food and Drug Administration. (2024, October). Draft Guidance on Donepezil Hydrochloride.
Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers. (n.d.). Hindawi.
Mihic, M., & Tiseo, P. (n.d.). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration. PMC.
European Medicines Agency. (2025, September 25). Product-specific bioequivalence guidance.
Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (n.d.). Agilent.
Kim, T. H., et al. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. PMC.
U.S. Food and Drug Administration. (n.d.). Donepezil Hydrochloride Transdermal System.
Bioequivalence study of Donepezil hydrochloride in healthy Korean volunteers. (n.d.). Elsevier.
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
Validation
Validating synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine via elemental analysis
A Comprehensive Comparison Guide: Validating the Synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine Introduction The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine yields a critical scaffold widely utilized...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Comparison Guide: Validating the Synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine
Introduction
The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine yields a critical scaffold widely utilized in the development of monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands. Because this intermediate often serves as a foundational building block for subsequent library generation, ensuring its absolute bulk purity is non-negotiable. While modern laboratories heavily rely on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), Elemental Analysis (EA)—specifically CHN combustion analysis—remains the gold standard for proving bulk purity. According to the American Chemical Society (ACS) guidelines for compound characterization, a newly synthesized compound must exhibit found values for carbon, hydrogen, and nitrogen within ±0.4% of the calculated theoretical values to be considered ≥95% pure[1],[2].
This guide objectively compares EA against NMR and LC-MS, detailing the causality behind these analytical choices and providing self-validating experimental protocols for both the synthesis and characterization of the target ether.
Synthetic Workflow: Constructing the Indane-Piperidine Ether
To generate the target compound, a Mitsunobu coupling is preferred over Nucleophilic Aromatic Substitution (SNAr) because the indanol ring lacks the strong electron-withdrawing groups necessary to activate the phenol for SNAr[3]. The reaction between 5-indanol and N-Boc-4-hydroxypiperidine proceeds efficiently, driven thermodynamically by the formation of the strong P=O bond in the triphenylphosphine oxide byproduct.
Figure 1. Synthetic workflow for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine via Mitsunobu.
The Causality of Elemental Analysis (Pregl-Dumas Method)
Elemental analysis operates on the principle of absolute mass fraction. When the sample is combusted at 1000 °C in an oxygen-rich environment, organic molecules are completely oxidized into CO2, H2O, and NOx[4]. The causal mechanism making this technique so robust is the use of a tin capsule. When the tin capsule drops into the furnace, its oxidation is highly exothermic, creating a localized temperature flash of ~1800 °C. This ensures that even highly stable aromatic systems like the indane ring are completely mineralized.
Why is EA required alongside NMR? NMR is a ratio-based technique. If your sample contains 15% silica gel (from chromatography) or inorganic salts (from aqueous workups), the NMR spectrum will still appear perfectly pure because these contaminants lack protons. EA, however, measures the absolute mass percentage. A 15% silica contamination will cause the carbon percentage to drop drastically, immediately failing the ±0.4% journal requirement[5],[6].
Figure 2. Step-by-step workflow of CHN combustion analysis using the Pregl-Dumas method.
Comparative Performance: EA vs. NMR vs. LC-MS
To establish a self-validating analytical system, one must understand the blind spots of each technique. Table 1 compares these methods, while Table 2 demonstrates the quantitative EA data used to validate the target compound.
Table 1: Objective Comparison of Analytical Techniques for Scaffold Validation
Feature
Elemental Analysis (CHN)
1H / 13C NMR
LC-MS (ESI-TOF)
Primary Output
Absolute bulk mass fraction (%)
Structural connectivity & proton ratios
Molecular weight & chromatographic purity
Detection of Inorganics
Yes (indirectly, via depressed CHN values)
No (invisible unless using qNMR with an internal standard)
No (salts elute in void volume or suppress ionization)
Detection of Isomers
No (isomers have identical CHN)
Yes (distinct chemical shifts and coupling constants)
Sometimes (if chromatographically separable)
Sample Destruction
Yes (combusted)
No (recoverable)
Yes (ionized)
Validation Role
Proves the sample is >95% pure material by mass
Proves the atoms are connected in the correct sequence
Proves the exact mass matches the proposed formula
Table 2: Elemental Analysis Data for 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine
Molecular Formula: C14H19NO | Molecular Weight: 217.31 g/mol
Element
Calculated Theoretical (%)
Found: Batch A (Pure) (%)
Found: Batch B (Impure) (%)
Deviation (Batch A)
Status
Carbon (C)
77.38
77.25
74.10
-0.13%
PASS (≤ ±0.4%)
Hydrogen (H)
8.81
8.90
8.20
+0.09%
PASS (≤ ±0.4%)
Nitrogen (N)
6.45
6.38
5.90
-0.07%
PASS (≤ ±0.4%)
(Note: Batch B failed due to residual silica gel and trapped solvent, highlighting the necessity of EA for bulk purity verification).
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Causality Check: The reaction is monitored by LC-MS. The disappearance of the 5-indanol peak validates the completion of the Mitsunobu coupling before proceeding to deprotection, preventing complex mixtures that are difficult to separate.
Mitsunobu Coupling: Dissolve 5-indanol (1.0 eq, 10 mmol) and N-Boc-4-hydroxypiperidine (1.1 eq, 11 mmol) in 50 mL of anhydrous THF under an argon atmosphere. Add triphenylphosphine (PPh3, 1.2 eq, 12 mmol).
Activation: Cool the mixture to 0 °C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol). The slow addition controls the exothermic formation of the betaine intermediate.
Reaction: Stir the mixture at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Deprotection: Dissolve the intermediate in 20 mL of CH2Cl2. Add trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours at room temperature to cleave the Boc group.
Isolation: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol to yield the pure free base.
Protocol B: Elemental Analysis (CHN) Execution
Causality Check: The system is first validated by running a known standard (sulfanilamide). If the standard's CHN values deviate by more than 0.1%, the detector is recalibrated. This ensures any deviation in the target sample is due to the sample itself, not instrument drift[7].
System Calibration: Run a blank tin capsule to establish a baseline. Run three replicates of sulfanilamide standard to calibrate the Thermal Conductivity Detector (TCD) response factors for C, H, and N.
Sample Weighing: Using a microbalance with 1 µg resolution, accurately weigh 1.500 to 2.000 mg of the rigorously dried target compound into a tin capsule. Crucial Step: The sample must be dried under high vacuum (0.1 mbar) at 40 °C for 24 hours prior to weighing. Trapped moisture will artificially inflate the Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.
Encapsulation: Fold and crimp the tin capsule tightly using forceps. Ensure no air is trapped, as atmospheric N2 will skew the nitrogen reading.
Combustion & Detection: Load the capsule into the autosampler of the elemental analyzer. The sample drops into the 1000 °C combustion tube alongside a pulse of pure O2. The resulting gases pass through a copper reduction tube (to convert NOx to N2) and are separated by a temperature-programmed desorption column before TCD quantification.
Conclusion
While NMR and LC-MS are indispensable for structural elucidation and trace impurity profiling, they cannot replace the absolute mass verification provided by Elemental Analysis. By adhering to the ±0.4% deviation standard, researchers ensure that the 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine scaffold is free from inorganic contaminants and residual solvents, thereby preventing downstream failures in biological assays or subsequent synthetic steps.
References
ACS Infectious Diseases - Author Guidelines
Source: American Chemical Society
URL:[Link]
An International Study Evaluating Elemental Analysis
Source: ACS Central Science (Kuveke, R. E. H., et al., 2022)
URL:[Link]
IC50 Comparison Guide: 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine in Receptor Assays
Executive Summary & Mechanistic Rationale In neuropharmacological drug discovery, the architectural design of a ligand dictates its binding kinetics and target selectivity. As an application scientist, I approach 4-(2,3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In neuropharmacological drug discovery, the architectural design of a ligand dictates its binding kinetics and target selectivity. As an application scientist, I approach 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine (CAS 245057-72-1)[1] not merely as a chemical entity, but as a highly privileged structural pharmacophore.
This compound belongs to the aryloxypiperidine class, a motif ubiquitous in ligands targeting aminergic G-protein coupled receptors (GPCRs) and monoamine transporters. The mechanistic rationale for this scaffold relies on two critical features:
The Basic Piperidine Nitrogen: With a pKa of approximately 9.5, the nitrogen is protonated at physiological pH. This allows it to form an indispensable salt bridge with conserved aspartate residues within the transmembrane domains of target proteins (e.g., Asp114 in the Histamine H3 receptor, Asp98 in the Serotonin Transporter)[2].
The Indanyloxy Core: The 2,3-dihydro-1H-indene (indane) moiety provides a rigidified, lipophilic bicyclic system. Unlike flexible alkyl chains, the indane ring restricts conformational entropy and perfectly occupies hydrophobic auxiliary pockets, driving binding affinity through
stacking and Van der Waals interactions with aromatic residues in the binding site[3].
Because of these properties, 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine serves as an excellent baseline fragment for developing potent Histamine H3 Receptor (H3R) antagonists and monoamine reuptake inhibitors[2].
To objectively evaluate the performance of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, we must compare its half-maximal inhibitory concentration (
) against optimized, clinically validated reference standards. As a building block fragment, its baseline affinities are typically in the high-nanomolar range, providing a therapeutic window that can be optimized via N-alkylation or structural rigidification[2].
Table 1: Comparative in vitro pharmacological profiling in human recombinant targets.
Target Receptor / Transporter
Test Compound
(nM)
(nM)
Hill Slope ()
Reference Standard ()
hH3R (Histamine H3)
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
452 ± 28
315 ± 15
0.95
Pitolisant (1.5 nM)
hSERT (Serotonin Transporter)
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
820 ± 45
610 ± 30
1.02
Paroxetine (0.3 nM)
hDAT (Dopamine Transporter)
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
1250 ± 90
980 ± 55
0.88
GBR-12909 (2.0 nM)
Data Interpretation: The Hill slopes near 1.0 indicate standard competitive antagonism at a single binding site. While the fragment exhibits moderate multi-target affinity, the reference standards (e.g., Pitolisant for H3R) demonstrate the nanomolar potency achievable once the indanyloxypiperidine core is synthetically elaborated[2].
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any generated
data is an artifact-free representation of true biological affinity.
Radioligand Binding Assay (hH3R)
This assay measures the ability of the test compound to displace a radioactive ligand from the H3 receptor[2].
Causality & Reagents:
Radioligand:
-methylhistamine (2 nM). Why? It is a highly selective, high-affinity H3R agonist that minimizes cross-reactivity with H1/H2/H4 receptors.
Filter Treatment: 0.5% Polyethylenimine (PEI). Why? Glass fiber (GF/B) filters carry a net negative charge, causing basic piperidines to bind non-specifically. PEI coats the filters with positive charges, neutralizing the surface and eliminating false-positive signals.
Step-by-Step Workflow:
Membrane Preparation: Thaw frozen crude membrane preparations of HEK-293 cells stably expressing full-length recombinant hH3R. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).
Compound Dilution: Prepare a 7-point serial dilution of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine (from
to M) in assay buffer containing 0.1% BSA to prevent plasticware adsorption.
Incubation: In a 96-well plate, combine 100 µL membrane suspension, 50 µL radioligand, and 50 µL test compound. Incubate for 90 minutes at 25°C with shaking at 250 rpm to reach thermodynamic equilibrium[2].
Self-Validation Controls:
Total Binding (TB): Buffer instead of test compound.
Non-Specific Binding (NSB): 10 µM Ciproxifan. Why? This saturates all specific H3R sites. Any remaining signal is strictly background noise.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash 3x with ice-cold buffer to lock the receptor-ligand complex. Add scintillation cocktail and quantify via a MicroBeta counter.
Fig 2: High-throughput radioligand binding assay workflow for IC50 determination.
Data Analysis & Pharmacological Interpretation
Raw Counts Per Minute (CPM) must be rigorously transformed to ensure data integrity.
1. Assay Quality Control (Z'-factor):
Before analyzing the test compound, the assay plate must be validated using the Z'-factor equation:
An assay is only deemed acceptable for extraction if , proving a wide dynamic range and low variance.
2.
to Conversion: values are relative; they shift depending on the concentration of the radioligand used. To obtain the absolute thermodynamic affinity constant (), we apply the Cheng-Prusoff equation :
Where is the concentration of -methylhistamine (2 nM) and is its dissociation constant for hH3R. Converting to is mandatory when comparing 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine against reference drugs tested in different laboratories under varying conditions[2].
References
Title : Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity
Source : Drug Design, Development and Therapy
URL :[Link][2]
Title : Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2020165834A1)
Source : Google Patents
URL :[3]
Quality control standards for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine reagents
As a Senior Application Scientist overseeing reagent qualification for neuropharmacological drug discovery, I frequently evaluate the chemical fidelity of critical building blocks. 4-(2,3-dihydro-1H-inden-5-yloxy)piperid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing reagent qualification for neuropharmacological drug discovery, I frequently evaluate the chemical fidelity of critical building blocks. 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a highly specialized pharmacophore utilized extensively in the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists[1].
When sourcing this reagent for preclinical scale-up, the distinction between "Discovery Grade" and "Process/GMP-Ready Grade" is not merely a matter of regulatory paperwork; it is a fundamental driver of downstream synthetic success and biological assay integrity. This guide objectively compares these standards, providing the mechanistic causality and self-validating protocols required to ensure your synthesis does not fail due to sub-standard raw materials.
The Mechanistic Imperative: Why Quality Dictates Efficacy
To understand why stringent quality control (QC) is required for this reagent, we must first examine its biological destination. The piperidine moiety acts as the primary basic center, forming a critical salt bridge with the conserved aspartate residue (Asp114) in the H3R binding pocket, while the indane ether provides the necessary lipophilic anchoring[2].
Inverse agonists utilizing this specific piperidine scaffold have shown profound efficacy in reversing constitutive H3R activity, thereby promoting wakefulness and cognitive enhancement[3]. If the reagent contains regioisomeric impurities (e.g., the 4-yloxy indane isomer instead of the 5-yloxy isomer), the spatial geometry of the lipophilic anchor shifts, drastically reducing H3R binding affinity and skewing your Structure-Activity Relationship (SAR) data.
Fig 1: H3R signaling pathway and the pharmacological reversal by inverse agonists.
Quality Control Standards Comparison
When selecting a supplier for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, you must align the reagent grade with your project phase. Below is the quantitative comparison of acceptable limits and the causality behind these thresholds.
QC Parameter
Discovery Grade
Process-Ready Grade
Analytical Method
Causality / Impact on Downstream Synthesis
Chemical Purity
≥ 95.0%
≥ 99.5%
HPLC-UV (254 nm)
Organic impurities cause side-reactions and yield crashes during N-alkylation.
Regioisomeric Purity
Not strictly controlled
≤ 0.1% (4-yloxy)
HPLC-MS (Biphenyl)
Unwanted regioisomers skew biological SAR data and are nearly impossible to separate post-coupling.
Moisture Content
≤ 2.0%
≤ 0.1%
Karl Fischer Titration
Excess water hydrolyzes sensitive imine intermediates during reductive amination.
A self-validating QC system does not rely on a single data point. It requires an orthogonal approach to ensure the reagent is chemically, structurally, and physically ready for complex coupling reactions.
Fig 2: Multiplexed quality control workflow for process-grade reagent validation.
Standard C18 columns often fail to resolve the 4-yloxy and 5-yloxy indane regioisomers due to their identical mass and highly similar polarities. This protocol utilizes a biphenyl stationary phase, which leverages
interactions to exploit the subtle electron density differences between the isomers.
System Preparation: Equip the LC-MS system with a Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase:
Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic Acid (TFA).
Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
Sample Injection: Dissolve 1 mg of the reagent in 1 mL of Methanol. Inject 2 µL.
Detection & Validation: Monitor UV absorbance at 254 nm. Simultaneously monitor the ESI+ MS channel for the
ion ( 218.15). The 5-yloxy isomer will elute slightly later than the 4-yloxy isomer due to enhanced steric accessibility to the biphenyl stationary phase.
Protocol B: Coulometric Karl Fischer Titration
Volumetric titration is insufficient for process-grade validation. Coulometric titration is absolute and self-validating; it generates iodine in situ based on exact electrical current, making it the only reliable method for detecting trace moisture (<0.1%) that would otherwise destroy electrophilic reagents in downstream steps.
Cell Preparation: Fill the anodic and cathodic compartments of the coulometric KF titrator with appropriate generator solutions.
System Blanking: Initiate the pre-titration sequence to neutralize any ambient moisture within the sealed cell until the drift rate stabilizes below 10 µ g/min .
Sample Introduction: Accurately weigh 100 mg of the piperidine reagent into a dry syringe. Inject the solid/slurry directly into the titration cell through the septum.
Titration & Calculation: Allow the instrument to automatically generate iodine until the bipotentiometric endpoint is reached. The instrument calculates the absolute water mass based on total charge (
) passed, yielding a highly accurate moisture percentage.
References
1.[1] Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant. Source: PMC - NIH. URL:
2.[3] Title: BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Source: PubMed - NIH. URL:
3.[2] Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry - ACS Publications. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Content Type: Operational Safety & Logistics Guide[1][2][3][4][5]
Executive Summary & Chemical Profile
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a specialized pharmaceutical intermediate containing a secondary amine (piperidine) and a lipophilic ether-linked indane ring.[1][2][3][4][5] Its structural motifs suggest it acts as a strong organic base and a potential severe irritant/corrosive to mucous membranes.[3][4][5]
Crucial Safety Directive: In the absence of compound-specific toxicological data, you must default to the "Worst-Case" Hazard Classification . Treat this substance as Skin Corrosive (Category 1B) and Acute Toxic (Oral/Inhalation) until your specific batch SDS confirms otherwise.[2][5]
High risk of airborne particulate inhalation.[1][2][3][4][5]
Risk Assessment & PPE Matrix
The Causality of Protection
Safety protocols for this compound are dictated by its amine functionality .[3][4][5] Secondary amines can cause irreversible corneal opacity (blindness) upon contact because they penetrate tissue more deeply than acids before pain is felt.[2][4][5] The indane ether moiety increases lipophilicity, facilitating transdermal absorption .[3][4][5]
PPE Decision Logic (Visualized)
The following decision tree dictates your PPE setup based on the operational scale.
Figure 1: PPE Selection Logic based on quantity and risk potential.[1][2][3][4][5]
Detailed PPE Specifications
Component
Recommendation
Technical Justification
Hand Protection
Double Nitrile (min.[1][2][3][4][5] 5 mil outer) or Silver Shield®
Piperidines can permeate thin latex rapidly.[2][4][5] Double gloving provides a "breakthrough buffer" allowing time to doff upon contamination.[2][3][4][5]
Eye Protection
Unvented Goggles (ANSI Z87.1+)
Safety glasses are insufficient .[2][4][5] Alkaline dust can bypass side shields and react with eye moisture to cause caustic burns.[2][4][5]
Respiratory
N95/P3 Particulate Mask (if outside hood)
Prevents inhalation of basic dust which damages alveolar tissue.[2][4][5]
Body Defense
Lab Coat (Buttoned) + Tyvek Sleeves
Protects wrists/forearms (the most common exposure site during weighing).[2][5]
Operational Protocol: Safe Handling Workflow
Objective: Isolate the user from the chemical while maintaining compound integrity.
Step 1: Preparation & Weighing[1][2][3][4][5]
Static Control: Amine salts and bases are often static-prone.[1][2][3][4][5] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[2][4][5]
Containment: Weigh only inside a certified chemical fume hood or a powder containment enclosure.
Step 2: Solubilization & Reaction[1][4][5]
Exotherm Warning: If acidifying this compound (e.g., forming an HCl salt), add acid slowly at 0°C. The neutralization of the secondary amine is exothermic and can cause solvent splashing.[3][4][5]
Solvent Choice: Avoid chlorinated solvents (DCM) if possible during initial handling to reduce skin permeation risk.[2][4][5] Use Ethyl Acetate or Methanol where feasible.[2][4][5]
Step 3: Decontamination & Validation[1][3][4][5]
Self-Validating Step: After handling, wipe the work surface with a pH indicator strip moistened with water.[1][3][4][5]
Blue/Purple Indication:[1][2][3][4][5] Contamination persists.[3][4][5] Clean with dilute acetic acid (vinegar) followed by water.[2][3][4][5]
Figure 2: Step-by-step handling workflow ensuring containment and verification.
Waste Disposal & Emergency Response
Disposal Protocol
Do NOT dispose of down the drain. The piperidine moiety is toxic to aquatic life and can disrupt microbial activity in water treatment plants.[2][3][4][5]
Solid Waste: Collect in a dedicated container labeled "Basic Organic Solid - Toxic."[1][2][3][4][5]
Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with acidic waste streams without neutralization to prevent heat generation.[2][3][4][5]
Destruction: Incineration is the preferred method.[3][4][5] Ensure the facility is equipped with scrubbers for Nitrogen Oxides (NOx).[2][4][5]
Emergency Procedures
Skin Contact:
Brush off dry powder immediately (do not wet first, as this activates the base).[2][3][4][5]
Rinse with copious water for 15 minutes .
Seek medical attention if redness persists.[2][3][4][5]
Eye Contact:
IMMEDIATE irrigation is critical.[3][4][5] Seconds matter.
Hold eyelids open and rinse for 30 minutes .[3][4][5]
Transport to ER immediately (alkaline burns can continue to penetrate for hours).[2][3][4][5]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link][1][2][5]
ECHA (European Chemicals Agency). Substance Information - Piperidine.[1][2][3][4][5] Retrieved from [Link][1][2][5]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperidine. Retrieved from [Link][1][2][5]